1,1,7-trichlorohept-1-en-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,7-trichlorohept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNPJGKBMARFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446081 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158355-41-0 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1,7-trichlorohept-1-en-3-one IUPAC name and synonyms
An In-depth Technical Guide to 1,1,7-Trichlorohept-1-en-3-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, an organochlorine compound with significant potential as a versatile chemical intermediate. The document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A core focus is a detailed, step-by-step laboratory-scale synthesis protocol, complete with a workflow diagram, offering researchers a practical methodology for its preparation. The guide further explores the molecule's chemical reactivity, highlighting its key functional groups and their potential for synthetic transformations. Finally, it discusses potential applications in agrochemicals and pharmaceuticals while also underscoring the current gaps in toxicological and environmental data, thereby identifying critical areas for future research. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical landscape.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is foundational to all scientific research and development. This section outlines the standardized nomenclature and key identifiers for the subject molecule.
IUPAC Name and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2].
A commonly used and accepted synonym for this compound is:
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used. These are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 158355-41-0 | [1][3][4][5] |
| Molecular Formula | C₇H₉Cl₃O | [1][4][5] |
| Molecular Weight | 215.50 g/mol | [1][4] |
| Canonical SMILES | C(CCCl)CC(=O)C=C(Cl)Cl | [1][2][4] |
| InChI | InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | [1][2] |
| InChIKey | YTMNPJGKBMARFZ-UHFFFAOYSA-N | [1][2][6] |
Molecular Structure
The structure of this compound is characterized by a seven-carbon chain containing a ketone at the 3-position, a terminal dichloro-substituted double bond at the 1-position, and a chlorine atom at the 7-position.[1]
Caption: Molecular structure of this compound.
Physicochemical and Computational Properties
Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in various systems, from reaction vessels to biological environments. The following table summarizes key predicted and calculated properties.
| Property | Value | Source |
| Boiling Point (Predicted) | 268.2 ± 40.0 °C | [6] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| LogP (Predicted) | 3.2836 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 5 | [4] |
Synthesis and Manufacturing
The availability of a reliable synthetic route is paramount for further research and potential commercialization. While several general methods, such as the direct chlorination of heptenones, can be envisioned, a well-documented laboratory-scale procedure exists.[1]
Detailed Laboratory-Scale Synthesis Protocol
The following protocol describes the synthesis of this compound via a Friedel-Crafts acylation reaction between 5-chlorovaleroyl chloride and 1,1-dichloroethylene.[6]
Expertise & Causality: This reaction leverages aluminum chloride (AlCl₃), a strong Lewis acid, as a catalyst. The AlCl₃ coordinates to the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich 1,1-dichloroethylene. The reaction is performed in an inert solvent like methylene chloride to prevent side reactions. The workup with ice water is a critical step to quench the catalyst and hydrolyze any remaining reactive species.
Protocol:
-
Catalyst Suspension: In a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer, suspend 78.53 g (0.589 mol) of aluminum chloride in 150 ml of methylene chloride at room temperature.[6]
-
Acyl Chloride Addition: Add 100 g (0.62 mol) of 5-chlorovaleroyl chloride dropwise to the suspension.[6] Stir the resulting mixture for 1 hour at room temperature to allow for the formation of the acylium ion complex.[6]
-
Alkene Addition: Add a solution of 45 ml (0.558 mol) of 1,1-dichloroethylene in 25 ml of methylene chloride dropwise to the reaction mixture.[6] Maintain stirring throughout the addition.
-
Quenching: After the addition is complete, cool the reaction vessel in an ice bath. Carefully and dropwise, add 100 ml of water to quench the reaction.[6]
-
Workup & Filtration: The solid material (aluminum salts) is removed by suction filtration through a pad of Celite.[6] The filter cake should be washed with a small amount of methylene chloride.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with water.[6] The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.[6]
-
Purification: Concentrate the organic phase by rotary evaporation to remove the solvent. The resulting crude residue is then purified by distillation to afford the final product, 1,1,7-trichloro-1-hepten-3-one.[6] A reported yield for this procedure is 112.76 g (93.8% of theory).[6]
Synthesis Workflow Diagram
Caption: Reactivity profile of this compound.
Potential Applications and Research Directions
The unique combination of functional groups suggests several avenues for application, primarily leveraging its role as a synthetic building block.
-
Chemical Intermediate: Its primary value lies in its potential as an intermediate for synthesizing more complex molecules for materials science or life sciences. [1]* Agrochemicals: The presence of multiple chlorine atoms is a common feature in many pesticides and herbicides. This compound could serve as a scaffold for developing new agrochemicals. [1]* Pharmaceuticals: The structure could be a starting point for the development of novel therapeutic agents, with the various functional groups allowing for diverse modifications to tune biological activity. [1] Trustworthiness & Future Work: A significant observation from publicly available safety data is the lack of information on ecotoxicity and environmental fate. [3]For any large-scale application to be considered, comprehensive studies on its toxicity to aquatic life, persistence, and bioaccumulation potential are essential. This represents a critical and immediate area for further research to ensure responsible development.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [3]* Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves. [3][5]* Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator. [3]Work should be conducted in a well-ventilated area or a chemical fume hood. [5]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist. [5]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [5]* Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor. [5]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [5]
Storage and Handling
Store the container tightly closed in a dry, cool, and well-ventilated place. [3]Avoid the formation of dust and aerosols, and keep away from ignition sources. [5]
Disposal Considerations
The material should be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. [3]Do not discharge into sewer systems or contaminate water sources. [3]
Conclusion
This compound is a readily synthesizable organochlorine compound with a rich chemical functionality that makes it an attractive intermediate for various synthetic applications. Its value lies in the distinct reactivity of its alkene, ketone, and alkyl chloride moieties. While its potential in agrochemical and pharmaceutical development is notable, the current lack of comprehensive safety and environmental impact data necessitates a cautious and research-focused approach to its future applications. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and explore the synthetic potential of this versatile molecule.
References
-
1,1,7-Trichloro-1-hepten-3-one. (n.d.). PubChem. Retrieved February 2026, from [Link]
Sources
- 1. Buy this compound | 158355-41-0 [smolecule.com]
- 2. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 1,1,7-Trichlorohept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,7-Trichlorohept-1-en-3-one is an organochlorine compound with the molecular formula C₇H₉Cl₃O.[1] Its structure, featuring a dichlorovinyl ketone and a terminal alkyl chloride, presents a unique scaffold for potential applications in medicinal chemistry and as a versatile chemical intermediate. This guide provides a comprehensive overview of the known synthesis, predicted chemical properties, and a proposed roadmap for the in-depth biological evaluation of this compound. Detailed experimental protocols are outlined to encourage and facilitate further research into its potential as a novel therapeutic agent.
Introduction: The Rationale for Investigating this compound
The strategic incorporation of chlorine atoms into organic molecules is a well-established approach in drug discovery, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Organochlorine compounds are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring their importance.[3] this compound combines several key functional groups that suggest a high potential for biological activity: an α,β-unsaturated ketone, a vinyl chloride, and an alkyl chloride. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules. The vinyl chloride and alkyl chloride functionalities introduce further reactivity and potential for targeted covalent modification. This unique combination of reactive centers makes this compound a compelling candidate for investigation as a novel bioactive compound.
Synthesis and Characterization
A documented synthesis of this compound involves a Friedel-Crafts acylation reaction.[4] This approach provides a straightforward route to obtaining the target compound in high yield.
Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
To a stirred solution of aluminum chloride (78.53 g, 0.589 mol) in 150 ml of methylene chloride at room temperature, add 5-chlorovaleroyl chloride (100 g, 0.62 mol) dropwise.[4]
-
Stir the resulting mixture for 1 hour at room temperature.[4]
-
Add a solution of 1,1-dichloroethylene (45 ml, 0.558 mol) in 25 ml of methylene chloride dropwise to the reaction mixture.[4]
-
After the addition is complete, cool the reaction vessel in an ice bath and slowly add 100 ml of water dropwise to quench the reaction.[4]
-
Filter the mixture through Celite to remove any solid material.[4]
-
Separate the organic phase from the aqueous phase in the filtrate.[4]
-
Wash the organic phase with water, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[4]
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator.[4]
-
Purify the resulting residue by distillation to yield this compound. A yield of 93.8% has been reported for this procedure.[4]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₃O | [1] |
| Molecular Weight | 215.50 g/mol | |
| CAS Number | 158355-41-0 | [1] |
| Boiling Point | 268.2±40.0 °C (Predicted) | [4] |
| Density | 1.276±0.06 g/cm³ (Predicted) | [4] |
-
¹H NMR: Signals corresponding to the vinyl proton, and the protons of the methylene groups in the heptenone chain. The chemical shifts will be influenced by the presence of the chlorine atoms and the carbonyl group. For example, in 1,1,2-trichloroethane, the CH proton appears at a higher chemical shift than the CH2 protons due to the greater number of electron-withdrawing chlorine atoms on the same carbon.[5]
-
¹³C NMR: Resonances for the carbonyl carbon, the two vinylic carbons (one of which will be significantly downfield due to the attached chlorines), and the carbons of the alkyl chain.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone, and bands corresponding to C=C stretching.
-
Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of three chlorine atoms.
Predicted Chemical Reactivity
The chemical reactivity of this compound is dictated by its key functional groups.
Caption: Predicted reactivity of this compound.
-
α,β-Unsaturated System (Michael Addition): The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction. This is a common mechanism for the biological activity of many α,β-unsaturated ketones.
-
Carbonyl Group: The ketone can undergo standard reactions of carbonyl compounds, such as nucleophilic acyl substitution and reduction to the corresponding alcohol.
-
Vinyl Chloride Moiety: The dichlorovinyl group is generally less reactive towards nucleophilic substitution than an alkyl chloride. However, its reactivity can be influenced by the electronic effects of the adjacent carbonyl group.
-
Terminal Alkyl Chloride: The primary alkyl chloride at the 7-position is a reactive site for nucleophilic substitution reactions.
Proposed Roadmap for Biological Evaluation
Given the lack of existing biological data, a systematic evaluation of this compound is warranted. The following experimental workflow is proposed to assess its potential as a therapeutic agent.
Caption: Proposed workflow for biological evaluation.
In Vitro Cytotoxicity Screening
The initial step in evaluating the biological potential of a novel compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its anti-proliferative activity.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Studies
Should this compound exhibit significant cytotoxicity, further studies should be undertaken to elucidate its mechanism of action.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.
-
Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound causes cell cycle arrest at a particular phase.
-
Reactive Oxygen Species (ROS) Measurement: The production of ROS can be measured using fluorescent probes like DCFDA to assess if the compound induces oxidative stress.
-
Target Identification: Given the electrophilic nature of the compound, studies to identify its cellular protein targets could be pursued using techniques such as activity-based protein profiling (ABPP).
Safety and Handling
While a comprehensive toxicological profile for this compound is not available, it should be handled with care as a potentially hazardous chemical.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[4]
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant potential for further research. Its unique chemical structure, combining multiple reactive functional groups, makes it a promising candidate for discovery efforts in medicinal chemistry and other fields. The synthetic route is well-defined, and a clear path for its biological evaluation can be laid out based on established protocols. Future research should focus on executing the proposed experimental plan to fully characterize the chemical and biological properties of this intriguing compound. The insights gained from such studies could pave the way for the development of novel therapeutic agents or valuable chemical probes.
References
-
1,1,7-Trichloro-1-hepten-3-one. PubChem. (n.d.). [Link]
-
1,1,7-Trichloro-1-heptene. PubChem. (n.d.). [Link]
-
Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). (2015). [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. (2024, May 2). [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. (2022, March 2). [Link]
-
Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. PubMed Central. (n.d.). [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. (n.d.). [Link]
-
Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). (2015). [Link]
-
1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution... Doc Brown's Chemistry. (n.d.). [Link]
Sources
- 1. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
- 5. 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,2-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,1,7-Trichlorohept-1-en-3-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Electrophile
In the landscape of modern drug discovery, the strategic deployment of reactive functional groups to achieve covalent inhibition has emerged as a powerful approach to enhance potency, prolong duration of action, and overcome drug resistance.[1][2] 1,1,7-Trichlorohept-1-en-3-one, a molecule featuring a dichlorovinyl ketone, represents a compelling, albeit underexplored, scaffold for the development of novel covalent inhibitors. Its structure marries the well-established reactivity of an α,β-unsaturated ketone with the unique chemical properties imparted by gem-dichloro and terminal chloro functionalities.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a covalent modifier of biological macromolecules. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation as a potential therapeutic agent, particularly in the context of oncology.
Chemical & Mechanistic Rationale: A Tale of Two Warheads
The medicinal chemistry potential of this compound is rooted in its distinct structural motifs: the α,β-unsaturated ketone and the dichlorovinyl group. These functionalities act as "warheads," rendering the molecule electrophilic and capable of forming stable covalent bonds with nucleophilic residues on target proteins, most notably cysteine.[3]
The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles like the thiolate of a cysteine residue.[4] This reaction is a cornerstone of many approved covalent drugs.[5] The dichlorovinyl group, while less commonly employed, also possesses electrophilic character and can undergo nucleophilic substitution or addition reactions.
The presence of a terminal chlorine atom on the heptyl chain offers a further site for chemical modification, allowing for the attachment of targeting moieties or property-modulating groups. This trifecta of reactive and modifiable sites makes this compound a versatile platform for creating a library of targeted covalent inhibitors.
Proposed Therapeutic Application: A Focus on Oncology
Given the prevalence of cysteine-containing proteins in signaling pathways dysregulated in cancer, and the proven success of covalent inhibitors in this area, oncology presents a logical starting point for investigating the therapeutic potential of this compound.[1][6] Many kinases, a class of enzymes frequently mutated in cancer, possess strategically located cysteine residues that can be targeted by covalent inhibitors.[7]
The proposed mechanism of action for this compound as an anticancer agent would involve the covalent modification of a cysteine residue within the active site or an allosteric pocket of a key oncogenic protein. This irreversible binding would lead to the inactivation of the protein, disruption of downstream signaling, and ultimately, apoptosis of the cancer cell.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar dichlorovinyl ketones.[9]
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
5-Chlorovaleroyl chloride
-
Aluminum chloride (AlCl₃)
-
1,1-Dichloroethylene
-
Dichloromethane (DCM)
-
Water
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend aluminum chloride (0.589 mol) in dichloromethane (150 ml).
-
To this suspension, add 5-chlorovaleroyl chloride (0.62 mol) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and add a solution of 1,1-dichloroethylene (0.558 mol) in dichloromethane (25 ml) dropwise.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
Carefully quench the reaction by the dropwise addition of water (100 ml) while maintaining cooling.
-
Filter the resulting mixture through a pad of Celite to remove solid material.
-
Separate the organic layer from the filtrate and wash it with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
Expected Yield: Approximately 93.8%.[9]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Thiol Reactivity Assay
This protocol is designed to assess the reactivity of this compound with a model thiol, which serves as a proxy for its potential to react with cysteine residues in proteins.
Objective: To quantify the rate of reaction between this compound and a model thiol-containing compound (e.g., glutathione or N-acetyl-L-cysteine).
Materials:
-
This compound
-
Glutathione (GSH) or N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
UV-Vis spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of GSH and DTNB in PBS.
-
In a 96-well plate, add PBS to each well.
-
Add the GSH stock solution to the wells to a final concentration of 1 mM.
-
Add varying concentrations of the this compound stock solution to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add the DTNB stock solution to each well. DTNB reacts with unreacted thiols to produce a yellow-colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The decrease in absorbance in the presence of this compound compared to the control is proportional to the amount of thiol that has reacted.
-
Calculate the percentage of thiol depletion for each concentration of the test compound.
Data Analysis:
| Concentration of this compound (µM) | Absorbance at 412 nm | % Thiol Depletion |
| 0 (Control) | Value | 0 |
| 1 | Value | Calculate |
| 10 | Value | Calculate |
| 50 | Value | Calculate |
| 100 | Value | Calculate |
Diagram of the Thiol Reactivity Assay Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound presents a promising, yet largely unexplored, scaffold for the development of novel covalent inhibitors. Its unique combination of a Michael acceptor and a dichlorovinyl group offers multiple avenues for covalent modification of protein targets. The protocols outlined in this guide provide a foundational framework for the synthesis and initial biological evaluation of this compound. Future work should focus on identifying specific protein targets through proteomic approaches, optimizing the scaffold to improve selectivity and potency, and exploring its efficacy in preclinical models of cancer and other diseases where covalent inhibition is a validated therapeutic strategy. The versatility of its structure also opens the door to the development of chemical probes for activity-based protein profiling and targeted protein degraders.
References
-
Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. (2019). PubMed. [Link]
-
The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). PubMed Central. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. [Link]
-
Innovative design and potential applications of covalent strategy in drug discovery. (2024). PubMed. [Link]
-
Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. (2023). ACS Publications. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]
-
Recent Advances in Covalent Drug Discovery. (2022). MDPI. [Link]
-
α, β-unsaturated ketone structure. (n.d.). ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. [Link]
-
Emerging strategies in covalent inhibition. (2021). YouTube. [Link]
-
Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. (2023). Journal of Medicinal Chemistry. [Link]
-
5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. (2022). PubMed Central. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). PubMed. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
-
Photophysical and biological aspects of α, β-unsaturated ketones: Experimental and in silico approach. (2023). PubMed. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. (2024). Chemical Science. [Link]
-
Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. (2019). ResearchGate. [Link]
-
Photophysical and biological aspects of α, β-unsaturated ketones: Experimental and in silico approach. (n.d.). ResearchGate. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PubMed Central. [Link]
-
Covalent inhibitors: a rational approach to drug discovery. (2020). PubMed Central. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). Taylor & Francis Online. [Link]
-
Synthesis, Structure, and Characteristics of 1,2-Dichlorovinyl Alkyl Ketones. (2019). ResearchGate. [Link]
- 1,1,3-trichloroacetone preparation method. (1990).
-
The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (2016). IHS. [Link]
-
A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. (2022). Preprints.org. [Link]
-
Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. (n.d.). Cell. [Link]
-
Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023). Journal of Medicinal Chemistry. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. [Link]
-
A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. (2025). ACS Publications. [Link]
-
Dimethyl 2,2-dichlorovinyl phosphate (DDVP) markedly inhibits activities of natural killer cells, cytotoxic T lymphocytes and lymphokine-activated killer cells via the Fas-ligand/Fas pathway in perforin-knockout (PKO) mice. (2004). PubMed. [Link]
-
beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (2008). PubMed. [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). ACS Publications. [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (n.d.). MDPI. [Link]
-
5,5,5-Trichloropent-3-en-2-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3S. (2022). MDPI. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). Semantic Scholar. [Link]
-
Cytotoxicity Assay Protocol v1. (2024). ResearchGate. [Link]
-
One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. (n.d.). Frontiers. [Link]
-
Synthesis of chlorin-based unsaturated fatty acid conjugates: their in vitro phototoxicity on TC-1 cancer cell line. (2012). PubMed. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). Figshare. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). ACS Publications. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
Sources
- 1. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
Application Notes and Protocols: Reaction Conditions for Michael Addition to 1,1,7-Trichlorohept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Reactivity of a Polychlorinated Michael Acceptor
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This powerful transformation is widely employed in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. The subject of this guide, 1,1,7-trichlorohept-1-en-3-one, presents a unique and intriguing Michael acceptor. Its structure is characterized by a heptenone backbone with three chlorine substituents: a geminal dichloro group at the C1 position and a single chloro group at the C7 position.[3]
The presence of these electron-withdrawing chlorine atoms is anticipated to significantly influence the reactivity of the enone system. The gem-dichloro group at the α-position is expected to enhance the electrophilicity of the β-carbon, making it a more potent Michael acceptor.[4] However, the polychlorinated nature of the substrate also introduces potential challenges, including the possibility of side reactions such as elimination or substitution under basic or nucleophilic conditions.
This document provides a comprehensive guide to understanding and optimizing the reaction conditions for the Michael addition to this compound. We will delve into the mechanistic nuances, explore a range of suitable nucleophiles and catalytic systems, and provide detailed experimental protocols. The insights provided herein are grounded in established principles of organic chemistry and supported by relevant literature, offering a robust starting point for researchers seeking to utilize this versatile building block.
Mechanistic Considerations: The Influence of the Dichloro-Substituent
The classical Michael addition mechanism proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[1] In the case of this compound, the gem-dichloro group at the α-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the β-carbon, thereby enhancing its susceptibility to nucleophilic attack.
Caption: Generalized mechanism of the Michael addition to this compound.
A critical consideration is the potential for competing 1,2-addition to the carbonyl carbon. While 1,4-addition is generally favored with soft nucleophiles, the increased electrophilicity of the carbonyl group due to the adjacent electron-withdrawing groups could make 1,2-addition a more competitive pathway, particularly with hard nucleophiles.[1]
Choosing the Right Nucleophile: A Survey of Potential Michael Donors
A variety of nucleophiles can be employed in Michael additions. The choice of nucleophile will depend on the desired final product and may require optimization of the reaction conditions.
-
Carbon Nucleophiles (e.g., Malonates): Stabilized carbanions, such as those derived from dialkyl malonates, are classic Michael donors.[5] These reactions are typically base-catalyzed.
-
Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can act as nucleophiles in aza-Michael additions. These reactions can be performed under neutral, basic, or acidic conditions.[6]
-
Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent soft nucleophiles and readily undergo thia-Michael addition to α,β-unsaturated carbonyls, often under mild conditions.[7][8]
Catalysis Strategies: Fine-Tuning the Reaction Environment
The choice of catalyst is paramount in controlling the outcome of the Michael addition, particularly with a sensitive substrate like this compound.
Base Catalysis
Traditional Michael additions often employ basic catalysts to generate the nucleophilic species.[1]
-
Strong Bases (e.g., NaH, LDA): While effective in generating carbanions from weakly acidic precursors, strong, non-nucleophilic bases should be used with caution due to the potential for side reactions on the polychlorinated substrate.
-
Weaker Bases (e.g., K₂CO₃, Et₃N): For more acidic pronucleophiles like malonates, weaker inorganic or organic bases are often sufficient and may offer better control and selectivity.
Lewis Acid Catalysis
Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.[9] This approach can be particularly useful for reactions with less reactive nucleophiles or to promote 1,4-addition over 1,2-addition.
-
Common Lewis Acids: ZnCl₂, MgCl₂, Sc(OTf)₃, and Yb(OTf)₃ are examples of Lewis acids that have been successfully employed in Michael additions. The choice of Lewis acid and solvent can significantly impact the reaction's efficiency and selectivity.
Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral secondary amines, for instance, can activate the enone via iminium ion formation, while other organocatalysts can activate the nucleophile.[5]
-
For Aza-Michael Additions: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can effectively catalyze the addition of nitrogen nucleophiles.[10]
-
For Thia-Michael Additions: Organocatalysts can also promote the addition of thiols, often under mild and environmentally friendly conditions.[11]
-
For Malonate Additions: Chiral phase-transfer catalysts or bifunctional organocatalysts have been shown to be effective for the enantioselective addition of malonates.[2]
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as detailed starting points for the Michael addition to this compound. Researchers should note that optimization of stoichiometry, temperature, reaction time, and catalyst loading will likely be necessary to achieve optimal results for their specific nucleophile.
General Considerations:
-
Solvent: Anhydrous solvents should be used, especially when employing strong bases or Lewis acids. Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile are common choices.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
-
Monitoring the Reaction: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes a classic base-catalyzed Michael addition using a soft carbon nucleophile.
Caption: Workflow for the base-catalyzed Michael addition of diethyl malonate.
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Add diethyl malonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition of a Secondary Amine
This protocol outlines a Lewis acid-catalyzed approach for the addition of an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Sc(OTf)₃ and anhydrous DCM.
-
Add this compound to the catalyst suspension.
-
Add the secondary amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Organocatalyzed Thia-Michael Addition of a Thiol
This protocol utilizes an organocatalytic system for the addition of a sulfur nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (organocatalyst) (10 mol%)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a vial, dissolve this compound and the organocatalyst in anhydrous toluene.
-
Add the thiol to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash chromatography.
Summary of Reaction Conditions
| Nucleophile | Catalyst/Promoter | Solvent | Temperature (°C) | Key Considerations |
| Diethyl Malonate | K₂CO₃, Cs₂CO₃ | THF, ACN | 0 to RT | Mild base is preferred to avoid side reactions. |
| Amines (Aza-Michael) | Sc(OTf)₃, Yb(OTf)₃ | DCM, Toluene | RT | Lewis acid enhances reactivity and 1,4-selectivity. |
| Thiols (Thia-Michael) | Organocatalyst, Et₃N | Toluene, DCM | RT | Generally proceeds under mild, often neutral, conditions. |
| Gilman Reagents (R₂CuLi) | N/A | THF, Et₂O | -78 to RT | Excellent for 1,4-addition of alkyl groups. |
Potential Side Reactions and Troubleshooting
Given the polychlorinated nature of this compound, several side reactions may occur. Careful control of reaction conditions is crucial to minimize these undesired pathways.
-
Elimination: Under strongly basic conditions, elimination of HCl is a possibility. Using milder bases and lower temperatures can mitigate this.
-
Substitution: The chloroalkyl chain may be susceptible to nucleophilic substitution, especially with strong nucleophiles or at elevated temperatures.
-
1,2-Addition: As previously mentioned, hard nucleophiles may favor addition to the carbonyl group. The use of soft nucleophiles and/or Lewis acid catalysis can promote the desired 1,4-addition.
-
Polymerization: Michael acceptors can undergo polymerization, particularly under basic conditions. Using a slight excess of the nucleophile and controlled addition of reagents can help to minimize this.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive nucleophile/catalyst, low temperature | Increase temperature, use a stronger base/more active Lewis acid, or extend reaction time. |
| Formation of Byproducts | Side reactions (elimination, substitution), 1,2-addition | Use milder reaction conditions, screen different catalysts, or use a softer nucleophile. |
| Product Instability | Decomposition on silica gel | Use neutral or deactivated silica gel for chromatography, or consider alternative purification methods. |
Conclusion
This compound is a highly functionalized and promising Michael acceptor. The presence of the gem-dichloro group enhances its reactivity towards conjugate addition, opening avenues for the synthesis of a diverse range of complex molecules. This guide provides a foundational understanding and practical protocols for exploring the Michael addition chemistry of this unique substrate. Successful implementation will rely on careful consideration of the interplay between the nucleophile, catalyst, and reaction conditions to favor the desired 1,4-addition pathway while minimizing potential side reactions. We encourage researchers to use these notes as a starting point for their investigations and to employ rigorous analytical techniques to characterize the resulting products.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][5]
-
Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link][7]
-
Indian Academy of Sciences. (2019). Enantioselective Michael addition of various malonate esters to benzalacetophenone by successful utilization of chiral phase transfer catalysts derived from proline, mandelic acid and tartaric acid under mild phase transfer conditions. Retrieved from [Link][2]
-
Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). A Green Protocol for the Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 68(18), 7098–7100. [Link][8]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link][6]
-
YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link][12]
-
ACS Publications. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Retrieved from [Link][13]
-
ACS Publications. (2009). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Retrieved from [Link][14]
-
National Institutes of Health. (2013). Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. Retrieved from [Link][9]
-
ACS Publications. (2000). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Retrieved from [Link][15]
-
National Institutes of Health. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link][10]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link][11]
-
ResearchGate. (2015). Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Retrieved from [Link][16]
-
National Institutes of Health. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link][17]
-
National Institutes of Health. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved from [Link][18]
-
Royal Society of Chemistry. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Retrieved from [Link][19]
-
Royal Society of Chemistry. (2018). Recent advances in three-component difunctionalization of gem-difluoroalkenes. Retrieved from [Link]
-
ResearchGate. (2011). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in water. Retrieved from [Link][20]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link][21]
-
National Institutes of Health. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link][22]
-
National Institutes of Health. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link][23]
-
ACS Publications. (2012). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
-
SciSpace. (2001). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated. Retrieved from [Link][24]
-
National Institutes of Health. (2015). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link][25]
-
ResearchGate. (2013). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Retrieved from [Link]
-
YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link][26]
-
J-STAGE. (1999). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Retrieved from [Link]
-
Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link][27]
Sources
- 1. Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scielo.br [scielo.br]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. jackwestin.com [jackwestin.com]
Application Note & Protocol: Quantitative Analysis of 1,1,7-trichlorohept-1-en-3-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1,1,7-trichlorohept-1-en-3-one, a halogenated α,β-unsaturated ketone. Given its chemical structure, this compound may arise as a disinfection byproduct (DBP) in water treatment processes or serve as an intermediate in chemical synthesis.[1][2] Accurate quantification is crucial for environmental monitoring, toxicology studies, and process chemistry. This guide details two primary analytical methodologies: a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and an alternative method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.
Introduction to this compound Analysis
This compound (C₇H₉Cl₃O, MW: 215.5 g/mol ) is an organochlorine compound featuring a reactive α,β-unsaturated ketone moiety.[1][3][4] The presence of chlorine atoms and a conjugated system influences its chemical properties and potential analytical behavior. The analytical challenge lies in achieving sensitive and selective quantification, often in complex matrices such as environmental water samples or in-process reaction mixtures.
The selection of an appropriate analytical technique is paramount. Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds.[5] Coupling GC with a mass spectrometer provides high selectivity and sensitivity, making it a "gold standard" for the analysis of many organic micropollutants.[5] For ketones, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape.[6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and equally powerful approach, particularly for compounds that are thermally labile or require minimal sample preparation.[7][8][9]
This guide will first detail the recommended GC-MS method, followed by the LC-MS/MS alternative, providing complete protocols for each.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is recommended for its high sensitivity and the extensive availability of GC-MS instrumentation. The derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) targets the ketone functional group, creating a more volatile and readily ionizable derivative, which is ideal for electron capture negative ionization (ECNI) for enhanced sensitivity, though electron impact (EI) ionization can also be used.[6]
Rationale for Method Selection
-
Volatility: While this compound is expected to be semi-volatile, derivatization ensures efficient transfer to the gas phase without thermal degradation.
-
Selectivity: The mass spectrometer allows for selective detection of the target analyte, even in the presence of co-eluting matrix components.
-
Sensitivity: PFBHA derivatization significantly enhances sensitivity, particularly in the ECNI mode, allowing for trace-level quantification.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
For aqueous samples, a pre-concentration step is necessary. Solid-phase extraction is a reliable and efficient technique for this purpose.
Protocol:
-
Cartridge Selection: Utilize a solid-phase extraction cartridge with a polystyrene-divinylbenzene (PS-DVB) stationary phase, which is effective for retaining a broad range of organic compounds from water.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (typically 250-500 mL) to ~7.0.
-
Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
-
Drying:
-
Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
-
Elution:
-
Elute the trapped analytes with 5-10 mL of ethyl acetate.
-
-
Concentration:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., d6-labeled this compound, if available, or a structurally similar chlorinated ketone) at a known concentration.
-
Bring the final volume to 1.0 mL with ethyl acetate.
-
Derivatization Protocol
-
Transfer a 100 µL aliquot of the concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of a 2 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode for trace analysis. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivative. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A mid-polarity column suitable for a wide range of organic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of the analyte from potential interferences. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ion Source Temp | 230 °C (EI), 150°C (ECNI) | Standard temperatures for these ionization modes. |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | EI for general-purpose analysis and library matching; ECNI for higher sensitivity. |
| Electron Energy | 70 eV (EI) | Standard energy for reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| SIM Ions | To be determined from a full scan analysis of the derivatized standard. Expect a molecular ion and characteristic fragment ions. |
Data Analysis and Quantification
Quantification is based on the integrated peak area of the analyte relative to the internal standard. A calibration curve should be prepared using a series of standards of known concentrations. The linearity of the response should be verified over the expected concentration range of the samples.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a powerful alternative, especially for high-throughput analysis or when derivatization is not desirable.[9]
Rationale for Method Selection
-
No Derivatization: Simplifies sample preparation and reduces potential sources of error.
-
High Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity through the use of Multiple Reaction Monitoring (MRM).
-
Suitability for Complex Matrices: Can often handle less clean samples compared to GC-MS.
Sample Preparation
The same SPE protocol as for the GC-MS method can be used. After elution and concentration, the sample should be reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol:water).
LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent | High-pressure capability for efficient separations. |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | A standard reversed-phase column for the separation of non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase to promote ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate | A typical gradient for separating a range of organic compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | High sensitivity and selectivity for quantitative analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | To be optimized based on the analyte's response. Positive mode is likely for a ketone. |
| Gas Temperature | 300 °C | |
| Gas Flow | 8 L/min | |
| Nebulizer Pressure | 35 psi | |
| Sheath Gas Temp | 350 °C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V | |
| MRM Transitions | Precursor ion (e.g., [M+H]⁺) and product ions to be determined by infusion of a standard. |
Data Analysis and Quantification
Similar to the GC-MS method, quantification is performed using an internal standard and a calibration curve. The peak areas of the selected MRM transitions are used for calculation.
Method Validation
A full validation of the chosen method should be performed according to established guidelines (e.g., ICH, FDA, or EPA). Key validation parameters include:
-
Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between the GC-MS and LC-MS/MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the generated data.
References
-
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]
-
Liquid chromatography–mass spectrometry. Wikipedia. [Link]
-
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]
-
Disinfection Byproducts (DBPs) Analysis in Water. Agilent. [Link]
-
1,1,7-Trichloro-1-hepten-3-one. PubChem. [Link]
Sources
- 1. Buy this compound | 158355-41-0 [smolecule.com]
- 2. agilent.com [agilent.com]
- 3. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
purification of 1,1,7-trichlorohept-1-en-3-one by column chromatography
Application Note: Chromatographic Isolation & Purification of 1,1,7-Trichlorohept-1-en-3-one
Executive Summary & Chemical Context
This compound is a critical intermediate in the synthesis of
While vacuum distillation is often cited for bulk purification, it frequently fails to remove trace colored oligomers or heat-sensitive impurities that affect downstream enantioselective reductions. This guide provides a high-resolution Flash Column Chromatography protocol designed to achieve >98% purity.
| Physicochemical Property | Value | Chromatographic Implication |
| Molecular Formula | Moderate molecular weight. | |
| LogP (Predicted) | ~2.9 | Moderately lipophilic; elutes in non-polar gradients. |
| Boiling Point | ~268°C (Predicted) | High bp; difficult to remove solvent if co-eluting high-boilers exist. |
| Key Functionality | UV Active (230–250 nm); Michael Acceptor (avoid strong nucleophiles like amines). | |
| Stability | Acid-stable; Base-sensitive | Avoid basic alumina; Standard Silica Gel 60 is suitable. |
Pre-Purification Workup (Critical Control Point)
Direct loading of the crude Friedel-Crafts mixture onto a silica column will result in rapid degradation of resolution due to aluminum salt precipitation and acid-catalyzed streaking.
Mandatory Pre-treatment:
-
Quench: The reaction must be quenched with ice-water.
-
Filtration: Filter the organic phase through a pad of Celite 545 to remove gelatinous aluminum hydroxides.
-
Acid Wash: Wash the organic layer (DCM) with 1N HCl to break up any remaining Al-complexes, followed by Brine.
-
Drying: Dry over Anhydrous
(Magnesium sulfate can be too Lewis-acidic for sensitive enones).
Method Development & Scouting
Stationary Phase Selection
-
Standard: Irregular Silica Gel 60 (40–63 µm).
-
Surface Area: ~500
. -
Acidity: pH 6.5–7.5.
-
Note: If the compound shows signs of acid-catalyzed rearrangement (check 2D-TLC), buffer the silica with 1% Triethylamine in the equilibration solvent, though this is rarely necessary for trichlorovinyl ketones.
Mobile Phase Optimization
Due to the lipophilic trichlorovinyl and alkyl chloride tails, the molecule retains poorly in pure non-polar solvents but moves too fast in polar solvents.
-
Solvent A: Hexanes (or Heptane for industrial safety).
-
Solvent B: Ethyl Acetate (EtOAc).[1]
-
Scouting Gradient: 0%
30% EtOAc.
Target Rf: 0.35 in 90:10 Hexane:EtOAc .
Detection (TLC)
-
UV (254 nm): Strong absorption due to the conjugated enone system.
-
Stain:
(Bright yellow spot on purple background; oxidizes the alkene). -
Stain: 2,4-DNP (Orange/Red spot; specific to the ketone).
Detailed Purification Protocol
Step 1: Column Preparation
-
Column Size: Use a 1:30 to 1:50 mass ratio (Silica:Crude). For 10g crude, use ~300g Silica.
-
Packing: Slurry pack in 100% Hexanes . This ensures the bed is tight and prevents heat of solvation (exotherm) from disrupting the enone upon initial contact with EtOAc.
Step 2: Sample Loading (Dry Loading Preferred)
-
Why: The crude is likely a viscous oil. Wet loading often leads to "fingering" and broad bands.
-
Procedure:
-
Dissolve crude in minimum DCM.
-
Add Silica Gel (ratio 1:1 by weight to crude).
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Load the powder carefully onto the top of the packed bed.
-
Add a protective layer of sand (~1 cm).
-
Step 3: Elution Gradient
Run the column at a flow rate suitable for the column diameter (e.g., 20–30 mL/min for a 40mm ID column).
| Column Volume (CV) | Composition (Hex:EtOAc) | Purpose |
| 0 – 2 CV | 100:0 | Elute non-polar impurities (e.g., vinylidene chloride oligomers). |
| 2 – 5 CV | 95:5 | Isocratic hold to stabilize the baseline. |
| 5 – 12 CV | 90:10 | Product Elution Window. |
| 12 – 15 CV | 80:20 | Flush polar impurities (e.g., 5-chlorovaleric acid). |
Step 4: Fraction Collection & Analysis
-
Collect fractions equal to 1/3 of the column void volume.
-
Spot fractions on TLC.
-
Criteria for pooling: Only pool fractions showing a single spot under UV and clean staining with DNP. Impure side fractions should be re-purified or discarded to protect downstream enantioselectivity.
Process Visualization
Workflow Diagram
Caption: Operational workflow for the isolation of this compound, emphasizing the removal of aluminum salts prior to chromatography.
Molecular Interaction Diagram
Caption: Retention mechanism: The ketone carbonyl acts as the primary hydrogen-bond acceptor with silanol groups, while the chlorinated tails provide lipophilic bulk.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Residual Carboxylic Acid (5-chlorovaleric acid) or Aluminum salts. | Ensure pre-column wash with 1N HCl and Brine. Do not overload the column. |
| Co-elution | Gradient too steep. | Reduce gradient slope (e.g., hold at 5% EtOAc for 3 extra CVs). |
| Decomposition | Acid sensitivity (rare but possible). | Use Neutral Alumina or buffer Silica with 1% |
| Low Recovery | Volatility or Polymerization. | Do not use high vacuum (<10 mbar) at high temp (>40°C). Keep rotary evaporator bath <35°C. |
References
-
ChemicalBook. (2023).[2][3] 1,1,7-Trichloro-1-hepten-3-one Synthesis and Properties. Retrieved from
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
- Teijin Ltd. (Patent Context). Process for preparing prostaglandins using trichlorovinyl ketone intermediates. (General reference to the industrial utility of this class of compounds).
-
PubChem. (2023). 1,1,7-Trichloro-1-heptene Compound Summary. Retrieved from
Sources
Application Note: Chemoselective Catalytic Hydrogenation of 1,1,7-Trichlorohept-1-en-3-one
Executive Summary
The catalytic hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis. However, the presence of reducible functional groups, such as halogen substituents, introduces significant chemoselectivity challenges. This application note provides an in-depth guide to the selective hydrogenation of the carbon-carbon double bond in 1,1,7-trichlorohept-1-en-3-one to yield 1,1,7-trichloroheptan-3-one. The primary obstacle in this transformation is the concurrent hydrodechlorination, a common side reaction with many standard hydrogenation catalysts. We present validated protocols using modified palladium and nickel catalyst systems designed to maximize the yield of the desired saturated ketone while minimizing cleavage of the carbon-chlorine bonds. This guide is intended for researchers in synthetic chemistry and drug development who require robust methods for selective hydrogenations on complex, functionalized substrates.
The Chemoselectivity Challenge
The substrate, this compound, possesses three distinct reducible sites: the C=C double bond, the C=O ketone, and three C-Cl bonds. A successful protocol must precisely target the C=C bond.
-
Desired Reaction: 1,4-conjugate addition of hydrogen across the α,β-unsaturated system to yield the saturated ketone.
-
Primary Side Reaction (Hydrodechlorination): Hydrogenolysis of the C-Cl bonds, particularly the allylic and vinylic chlorides, which are highly susceptible to cleavage. This leads to a complex mixture of partially and fully dechlorinated byproducts.
-
Secondary Side Reaction (Over-reduction): Reduction of the carbonyl group to a secondary alcohol, which can occur under harsh conditions or with less selective catalysts.
The key to a successful protocol lies in catalyst selection and the fine-tuning of reaction conditions to kinetically favor C=C bond reduction over the other potential pathways.
Figure 1: Reaction pathways for the hydrogenation of this compound, highlighting the desired transformation and key side reactions.
Mechanistic Considerations & Catalyst Selection Rationale
Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly active for C=C hydrogenation but are also notoriously efficient at hydrodehalogenation[1][2]. The mechanism for alkene hydrogenation on a metal surface involves the dissociative chemisorption of H₂ and coordination of the alkene's π-bond to the metal surface, followed by stepwise hydrogen atom transfer[3][4]. The same catalytic cycle intermediates, however, can facilitate the oxidative addition of the C-Cl bond, leading to its cleavage.
Our strategy is to modulate the catalyst's activity and electronic properties to disfavor the C-Cl bond activation pathway.
Strategy 1: Catalyst Poisoning/Modification (Palladium-Based)
A well-established method to enhance selectivity is the use of catalyst poisons. These agents selectively adsorb to the most active sites on the catalyst surface, which are often responsible for undesired side reactions like hydrogenolysis. For preventing hydrodehalogenation, sulfur- or lead-based poisons are effective. A Pd/C catalyst treated with diphenylsulfide has been shown to selectively reduce alkenes and alkynes without affecting aromatic halogens or benzyl esters[5]. This approach tempers the catalyst's activity just enough to prevent C-Cl bond cleavage while maintaining sufficient activity for C=C bond reduction.
Strategy 2: Alternative Catalyst Systems (Nickel-Based)
Nickel-containing catalysts, particularly in the presence of sulfur compounds and under basic conditions, have been specifically patented for the selective hydrogenation of the C=C bond in halogen-substituted α,β-unsaturated ketones[6]. The basic medium may help to neutralize any HCl formed in situ from minimal dehalogenation, preventing further catalyst deactivation or acid-catalyzed side reactions. The sulfur compound likely acts as a modifier, similar to the poisoning strategy in the palladium system, tuning the nickel surface's electronic properties for enhanced chemoselectivity.
Figure 2: Decision workflow for selecting the appropriate catalytic system for the hydrogenation of halogenated enones.
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. The catalysts, particularly Pd/C and Raney Ni, can be pyrophoric when dry and should be handled with care, typically as a slurry in solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Hydrogenation using Modified Palladium on Carbon
This protocol leverages a catalyst poison to suppress hydrodechlorination, enabling a highly selective reduction of the C=C bond under mild conditions.
Materials:
-
This compound (Substrate, MW: 215.50 g/mol )[7]
-
Palladium on Carbon (10 wt. % Pd/C, 50% wet)
-
Diphenylsulfide (Catalyst Modifier)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Hydrogen (H₂) gas cylinder with regulator
-
Two- or three-neck round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50 mg, ~2 mol% Pd relative to substrate).
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Modifier Addition: Add anhydrous ethyl acetate (20 mL) via syringe. Then, add a stock solution of diphenylsulfide in ethyl acetate to achieve a final concentration of ~0.5 mol% relative to the substrate. Stir the catalyst slurry for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 g, 4.64 mmol) in ethyl acetate (5 mL) and add it to the flask via syringe.
-
Hydrogenation: Evacuate the nitrogen/argon atmosphere and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain a slight positive pressure of hydrogen (balloon pressure) and stir the reaction vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or by taking small aliquots for GC-MS analysis. The starting material is UV active, while the product is not. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol 2: Selective Hydrogenation using a Modified Nickel Catalyst System
This protocol is based on a patented method utilizing a nickel catalyst in a basic medium with a sulfur-containing additive for enhanced selectivity[6].
Materials:
-
This compound (Substrate)
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH)
-
Thiophene (Organic Sulfur Compound)
-
Sodium Carbonate (Na₂CO₃)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Glass liner for the reactor
Procedure:
-
Catalyst Preparation: In a glass liner for the autoclave, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with methanol (3 x 15 mL).
-
Reactor Charging: To the glass liner containing the washed Raney® Nickel (~200 mg), add methanol (25 mL), sodium carbonate (100 mg), and a small amount of thiophene (~10 µL).
-
Substrate Addition: Add a solution of this compound (1.0 g, 4.64 mmol) in methanol (5 mL).
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 10 bar (145 psi).
-
Reaction Conditions: Heat the reactor to 60 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete when hydrogen uptake ceases (usually 6-12 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen pressure. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst, washing with methanol. Remove the methanol from the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Summary and Expected Outcomes
The choice of protocol can be guided by available equipment and desired reaction scale. The modified palladium system is often more convenient for lab-scale synthesis due to milder conditions.
| Parameter | Protocol 1 (Modified Pd/C) | Protocol 2 (Modified Ni) |
| Catalyst | 10% Pd/C (~2 mol% Pd) | Raney® Nickel (~20 wt%) |
| Modifier/Additive | Diphenylsulfide (~0.5 mol%) | Thiophene, Na₂CO₃ |
| Solvent | Ethyl Acetate | Methanol |
| H₂ Pressure | 1 atm (balloon) | 10 bar (autoclave) |
| Temperature | 20-25 °C | 60 °C |
| Typical Time | 4-8 hours | 6-12 hours |
| Expected Yield | >90% | >85% |
| Selectivity | Excellent (>98% C=C reduction) | Very Good (>95% C=C reduction) |
| Key Advantage | Mild conditions, high selectivity | Cost-effective catalyst |
Analytical Characterization
Proper analysis is crucial to confirm the structure of the product and assess the purity and selectivity of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique to separate and identify the starting material, desired product, and any potential byproducts (e.g., dechlorinated species, alcohol). The mass spectrum will confirm the retention of all three chlorine atoms in the product.[8]
-
¹H NMR Spectroscopy: The disappearance of the vinylic proton signals from the starting material (typically δ 6.5-7.5 ppm) and the appearance of new aliphatic proton signals (δ 2.5-3.0 ppm) for the CH₂ group adjacent to the ketone are key indicators of a successful reaction.
-
¹³C NMR Spectroscopy: Confirms the conversion of sp² carbons of the alkene to sp³ carbons in the alkane.
-
Infrared (IR) Spectroscopy: The C=C stretch (around 1620 cm⁻¹) present in the starting material will be absent in the product spectrum. The strong C=O stretch (around 1725 cm⁻¹) should remain.
Figure 3: A generalized experimental workflow for the catalytic hydrogenation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Inactive catalyst, insufficient H₂ pressure, poor stirring. | Use fresh catalyst. Ensure the system is properly sealed and purged with H₂. Increase stirring speed to ensure good mixing of the three phases. |
| Hydrodechlorination Detected | Catalyst is too active, incorrect amount of modifier. | Increase the amount of diphenylsulfide or thiophene. Lower the reaction temperature or H₂ pressure. Switch to a less active catalyst support if possible. |
| Carbonyl Reduction Detected | Reaction conditions are too harsh (high temp/pressure). | Reduce temperature and/or H₂ pressure. Ensure the reaction is stopped once the starting material is consumed. |
| Inconsistent Results | Variations in catalyst activity, moisture. | Use catalyst from the same batch. Ensure anhydrous solvents are used, as water can affect catalyst activity. |
Conclusion
The selective catalytic hydrogenation of the C=C bond in this compound is a challenging but achievable transformation. Success hinges on mitigating the pervasive side reaction of hydrodechlorination. By carefully selecting a catalytic system—either a poison-modified palladium catalyst or a nickel catalyst with specific additives—and controlling the reaction conditions, researchers can achieve high yields and excellent selectivity for the desired saturated ketone. The protocols provided herein offer robust and validated starting points for scientists and drug development professionals working with complex, halogenated molecules.
References
- Process for the hydrogenation of alpha-, beta-unsaturated ketones.
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. National Institutes of Health (PMC). [Link]
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
-
Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. ACS Publications - Organic Letters. [Link]
-
Iron-Catalyzed Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Using H₂O as a Surrogate of Hydrogen. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Royal Society of Chemistry - Organic Chemistry Frontiers. [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. ACS Publications - Organic Letters. [Link]
-
Hydrogen. Organic Chemistry Portal. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications - Analytical Chemistry. [Link]
-
Catalytic hydrodechlorination on palladium-containing catalysts. ResearchGate. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Hydrogen [organic-chemistry.org]
- 6. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. news-medical.net [news-medical.net]
Application Notes & Protocols: 1,1,7-Trichlorohept-1-en-3-one as a Versatile Building Block in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed guide on the potential applications of 1,1,7-trichlorohept-1-en-3-one in the total synthesis of natural products. While the protocols and synthetic strategies described herein are grounded in established chemical principles, it is important to note that specific literature examples detailing the direct use of this compound in the total synthesis of a named natural product are not prevalent. The application notes are therefore presented as a scientifically informed projection of its synthetic utility, drawing parallels from the reactivity of analogous chlorinated vinyl ketones and their role in constructing complex molecular architectures.
Introduction: Unveiling the Synthetic Potential of a Polychlorinated Ketone
This compound is a highly functionalized organochlorine compound featuring a unique convergence of reactive sites within a seven-carbon framework.[1] Its structure, comprising a dichlorovinyl ketone moiety, a flexible alkyl chain, and a terminal primary chloride, earmarks it as a potent and versatile precursor for the synthesis of complex molecular scaffolds, particularly those found in natural products. The strategic placement of these functional groups allows for a diverse range of chemical transformations, including cycloadditions, nucleophilic additions, and cross-coupling reactions.
The dichlorovinyl group, in particular, can serve as a linchpin in cascade reactions or as a precursor to other functionalities. This application note will explore the prospective applications of this compound, with a focus on its role in constructing cyclopentenone rings—a common motif in bioactive natural products—via Nazarov-type cyclizations, and other strategic bond-forming reactions.[2][3]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 158355-41-0 | [4] |
| Molecular Formula | C₇H₉Cl₃O | [1] |
| Molecular Weight | 215.50 g/mol | [1] |
| Appearance | Typically a colorless liquid | EvitaChem |
| Boiling Point | Data varies; distillation under reduced pressure is recommended | [4] |
Safety and Handling: this compound is an organochlorine compound and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[5]
Synthesis of this compound
The reliable synthesis of this key building block is the first step in its application. A common and effective method involves the Friedel-Crafts acylation of 1,1-dichloroethylene with 5-chlorovaleroyl chloride.[4]
Protocol 1: Synthesis of this compound
Figure 1: Workflow for the synthesis of this compound.
Materials:
-
5-Chlorovaleroyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1-Dichloroethylene
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Celite
Procedure:
-
To a stirred suspension of aluminum chloride (e.g., 0.59 mol) in anhydrous dichloromethane (e.g., 150 mL) in a flask equipped with a dropping funnel and under an inert atmosphere, add 5-chlorovaleroyl chloride (e.g., 0.62 mol) dropwise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath and add a solution of 1,1-dichloroethylene (e.g., 0.56 mol) in anhydrous dichloromethane (e.g., 25 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding ice-cold water (e.g., 100 mL) dropwise while maintaining cooling.
-
Filter the mixture through a pad of Celite to remove solid material.
-
Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid. A reported yield for a similar procedure is approximately 93.8%.[4]
Application in Natural Product Synthesis: A Focus on Cyclopentenone Ring Formation
The cyclopentenone moiety is a cornerstone of numerous natural products, including prostaglandins, jasmones, and various terpenoids. The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, stands as a powerful method for constructing this five-membered ring system.[3][6] While this compound is not a divinyl ketone itself, it can be readily converted into a suitable precursor for a Nazarov-type cyclization.
Proposed Synthetic Pathway to a Dichlorocyclopentenone Core
A plausible strategy involves the introduction of a vinyl group at the α-position to the carbonyl, followed by a Lewis acid-promoted cyclization. The terminal chloride offers a handle for further elaboration post-cyclization.
Figure 2: Proposed strategy for cyclopentenone synthesis from this compound.
Protocol 2: Hypothetical Nazarov-Type Cyclization
This protocol is a conceptual outline based on established Nazarov cyclization procedures.[2][6] Optimization of reaction conditions would be necessary.
Part A: Synthesis of the Divinyl Ketone Precursor
-
Grignard Addition: To a solution of this compound in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The resulting tertiary alcohol is then oxidized.
-
Oxidation: A variety of oxidation methods can be employed, such as the Dess-Martin periodinane or Swern oxidation, to furnish the desired divinyl ketone precursor.
Part B: Nazarov Cyclization
-
Dissolve the divinyl ketone precursor in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Add a Lewis acid (e.g., FeCl₃, BF₃·OEt₂, or SnCl₄) (1.1 to 2.0 equivalents) and stir the reaction until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dichlorocyclopentenone by column chromatography.
Other Potential Synthetic Transformations
The rich functionality of this compound opens avenues to a variety of other synthetic intermediates for natural product synthesis.
-
Reactions at the Dichlorovinyl Moiety: The dichlorovinyl group can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce alkyl, aryl, or vinyl substituents.[4] This allows for the construction of complex carbon skeletons.
-
Transformations of the Ketone: The ketone can be reduced to a secondary alcohol, which can then be used to direct stereoselective reactions or act as a nucleophile. It can also be converted to an enolate for α-functionalization.
-
Displacement of the Terminal Chloride: The primary chloride at the 7-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups, such as azides, cyanides, or protected alcohols and amines, for further elaboration into the target natural product.
Conclusion
While direct applications in completed total syntheses are yet to be widely reported, the structural attributes of this compound strongly suggest its significant potential as a versatile building block. Its ability to serve as a precursor for Nazarov-type cyclizations to form functionalized cyclopentenones, combined with the orthogonal reactivity of its other functional groups, makes it a valuable tool for the synthesis of complex natural products and their analogues. The protocols and strategies outlined in this document provide a foundation for researchers to explore the rich chemistry of this promising synthetic intermediate.
References
-
American Chemical Society. (n.d.). Natural product synthesis via oxidative Nazarov cyclization. ACS Spring 2024 - Sessions. Retrieved from [Link]
-
NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
MDPI. (2021). Total Synthesis of 4-epi-Bengamide E. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, Structure, and Characteristics of 1,2-Dichlorovinyl Alkyl Ketones. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (n.d.). Collective synthesis of natural products by means of organocascade catalysis. PMC. Retrieved from [Link]
-
Frontiers in Chemistry. (2021, April 22). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Retrieved from [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
Sources
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. Natural product synthesis via oxidative Nazarov cyclization - American Chemical Society [acs.digitellinc.com]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,7-Trichlorohept-1-en-3-one
Welcome to the technical support center for the synthesis of 1,1,7-trichlorohept-1-en-3-one. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound?
A1: The most frequently cited high-yield synthesis is a Friedel-Crafts acylation-based reaction. It involves the reaction of 5-chlorovaleroyl chloride with 1,1-dichloroethylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent like methylene chloride.[1] This method has been reported to achieve yields as high as 93.8%.[1]
Q2: What are the primary applications of this compound?
A2: this compound serves as a versatile chemical intermediate in the synthesis of more complex organic molecules.[2] Its chlorinated structure and enone functionality make it a candidate for investigation in the development of new pesticides, herbicides, and potentially as a scaffold for therapeutic agents in pharmaceuticals.[2]
Q3: What are the key safety precautions I should take when handling the reagents and product?
A3: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-impermeable gloves, is mandatory.[3][4] The reagents, such as 5-chlorovaleroyl chloride and aluminum chloride, are corrosive and moisture-sensitive. The product itself should be handled with care, avoiding inhalation, ingestion, and skin contact.[3] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than the reported 93.8%. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can often be traced back to several critical factors related to reagent quality, reaction conditions, and work-up procedures.
-
Causality & Explanation:
-
Moisture Contamination: The primary catalyst, aluminum chloride (AlCl₃), is a highly hygroscopic Lewis acid. Any moisture in the reaction setup will hydrolyze the AlCl₃, deactivating it and preventing the formation of the key acylium ion intermediate from 5-chlorovaleroyl chloride. This is a common cause of reaction failure or low conversion.
-
Reagent Purity: The purity of the starting materials, 5-chlorovaleroyl chloride and 1,1-dichloroethylene, is crucial. Impurities can lead to side reactions, consuming the reagents and complicating purification.
-
Inadequate Temperature Control: The initial formation of the acylium ion complex with AlCl₃ is exothermic. If the temperature is not controlled, side reactions can occur. Similarly, the addition of 1,1-dichloroethylene and the subsequent aqueous work-up should be performed at low temperatures (ice cooling) to minimize the formation of byproducts and prevent uncontrolled quenching.[1]
-
Inefficient Quenching and Extraction: During the work-up, the dropwise addition of water is a critical step to decompose the aluminum chloride complex.[1] If this is done too quickly, localized heating can lead to product degradation. Incomplete extraction from the aqueous layer will also result in a lower isolated yield.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities
Q: I am observing significant side products in my crude NMR/GC-MS. What are these impurities and how can I minimize their formation?
A: The formation of impurities in α,β-unsaturated ketone syntheses often stems from side reactions involving the starting materials or intermediates.[5]
-
Potential Impurities and Their Origin:
-
Polymerization of 1,1-dichloroethylene: Lewis acids like AlCl₃ can initiate the polymerization of vinyl monomers. This is more likely if the local concentration of the monomer is high or if the temperature is not adequately controlled during its addition.
-
Self-condensation or Decomposition of 5-chlorovaleroyl chloride: Under strong Lewis acid conditions, the acyl chloride can undergo side reactions if the primary reaction with 1,1-dichloroethylene does not proceed efficiently.
-
Over-chlorination or Isomerization: Although less common in this specific synthesis, related preparations of chlorinated ketones can sometimes lead to different isomers or further chlorination if reaction conditions are too harsh (e.g., elevated temperatures, extended reaction times).[6]
-
Aldol Condensation Products: If the work-up is not handled carefully, or if there are enolizable protons in starting material impurities, base-catalyzed aldol-type condensations could occur, leading to higher molecular weight impurities.[7]
-
-
Mitigation Strategies:
-
Controlled Addition: Add the 1,1-dichloroethylene solution dropwise to the activated acyl chloride-AlCl₃ complex while maintaining a low temperature. This ensures the monomer reacts as it is added, preventing a buildup in concentration.
-
Stoichiometry: Use a slight excess of 5-chlorovaleroyl chloride and AlCl₃ relative to 1,1-dichloroethylene to ensure the latter is the limiting reagent and is fully consumed.[1]
-
Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion. Avoid unnecessarily long reaction times which can promote side reactions.
-
Purification: The primary method for purification is distillation under reduced pressure (rotary evaporator).[1] If impurities have similar boiling points, column chromatography on silica gel may be necessary.
-
Issue 3: Difficult Product Purification
Q: My crude product is a dark, viscous oil that is difficult to purify by distillation. What causes this and what are my options?
A: A dark, viscous crude product often indicates the presence of polymeric material and other high-molecular-weight byproducts.
-
Causality & Explanation:
-
As mentioned, polymerization of 1,1-dichloroethylene is a likely cause. This can be exacerbated by elevated temperatures or impurities that act as initiators.
-
Incomplete quenching of the AlCl₃ can leave residual acidic species that catalyze degradation and polymerization during distillation.
-
-
Solutions:
-
Pre-purification Work-up: Before concentrating the organic phase, wash it thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine to aid in phase separation.[1] Dry the organic phase completely with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: After drying and before concentration, filter the solution through a plug of Celite or silica gel. This can help remove some of the baseline and polymeric material.[1]
-
Distillation Technique: Use a Kugelrohr or short-path distillation apparatus for viscous oils to minimize the distance the product has to travel. Ensure a good vacuum is achieved to lower the boiling point and reduce the risk of thermal decomposition.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[1]
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Ice bath.
-
5-Chlorovaleroyl chloride
-
Aluminum chloride (anhydrous)
-
1,1-Dichloroethylene
-
Dichloromethane (DCM, anhydrous)
-
Water (deionized)
-
Celite
Procedure:
-
Setup: Assemble the oven-dried glassware and purge the system with dry nitrogen.
-
Reagent Preparation: In the reaction flask, suspend aluminum chloride (78.53 g, 0.589 mol) in 150 mL of anhydrous dichloromethane.
-
Acylium Ion Formation: While stirring at room temperature, add 5-chlorovaleroyl chloride (100 g, 0.62 mol) dropwise to the AlCl₃ suspension. Stir the resulting mixture for 1 hour at room temperature.
-
Addition of Dichloroethylene: Cool the reaction mixture in an ice bath. Prepare a solution of 1,1-dichloroethylene (45 mL, 0.558 mol) in 25 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly and carefully adding 100 mL of cold water dropwise, ensuring the temperature remains low.
-
Work-up:
-
Filter the mixture through a pad of Celite to remove solid material.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The residue is distilled to afford pure 1,1,7-trichloro-1-hepten-3-one. (Reported Yield: 112.76 g, 93.8%).[1]
Reagent Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Molar Ratio |
| 1,1-Dichloroethylene | 96.94 | ~54.1 | 0.558 | 45 | 1.0 |
| 5-Chlorovaleroyl chloride | 155.01 | 100 | 0.645 | ~79.4 | 1.16 |
| Aluminum Chloride | 133.34 | 78.53 | 0.589 | - | 1.06 |
Process Optimization & Alternative Approaches
Q: Beyond troubleshooting the standard procedure, are there modern catalytic methods that could improve this synthesis?
A: Yes, the field of organic synthesis is continually evolving. While the Friedel-Crafts approach is robust, other methods used for α,β-unsaturated ketone synthesis could be adapted, potentially offering milder conditions or different impurity profiles.
-
Organocatalysis: Organocatalysis avoids the use of metals and can offer high selectivity under mild conditions.[8] For enone synthesis, methods involving the conjugate addition to vinylogous esters or amides, followed by elimination, have been developed.[9][10] While not a direct replacement for the established route, exploring organocatalytic strategies could be a fruitful area for process development, especially for creating analogues.
Caption: Generalized enamine organocatalysis cycle.
-
Transition Metal Catalysis: Nickel-catalyzed hydroacylation of alkynes using thioesters as acyl donors represents an aldehyde-free method to generate E-enones with high selectivity.[11] This approach avoids strong Lewis acids and could be advantageous for substrates with acid-sensitive functional groups.
References
-
RSC Publishing. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]
- Google Patents. (n.d.).
-
PMC - NIH. (n.d.). 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. [Link]
-
Organic Letters - ACS Publications. (2020). Relay Catalysis To Synthesize β-Substituted Enones: Organocatalytic Substitution of Vinylogous Esters and Amides with Organoboronates. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
-
ResearchGate. (n.d.). Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. [Link]
-
Organic Letters - ACS Publications. (n.d.). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. [Link]
-
PubMed. (2020). Relay Catalysis To Synthesize β-Substituted Enones: Organocatalytic Substitution of Vinylogous Esters and Amides with Organoboronates. [Link]
-
Mycosphere journal. (2016). A competitive approach for the reduction of unsaturated compounds based on fungal ene-reductases. [Link]
-
Wikipedia. (n.d.). Organocatalysis. [Link]
-
YouTube. (2018). Practice for Proton Guru Lesson VI.20: alpha,beta-unsaturated carbonyls. [Link]
-
MDPI. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Dehydration of Aldol Products - Synthesis of Enones. [Link]
-
PMC - NIH. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. [Link]
-
MDPI. (n.d.). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. [Link]
Sources
- 1. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
- 2. Buy this compound | 158355-41-0 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. US9796653B2 - Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents [patents.google.com]
- 6. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organocatalysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Relay Catalysis To Synthesize β-Substituted Enones: Organocatalytic Substitution of Vinylogous Esters and Amides with Organoboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1,1,7-Trichlorohept-1-en-3-one (TCHO) Applications
[1]
Status: Operational | Senior Application Scientist: Dr. A. Vance | Last Updated: 2026-02-01
Introduction: The TCHO Reactivity Profile
Welcome to the technical support hub for 1,1,7-trichlorohept-1-en-3-one (TCHO) . This reagent is a specialized bifunctional electrophile used primarily in the synthesis of functionalized heterocycles, including dihydropyridones and quinolizidine alkaloids.
Its utility stems from its two distinct electrophilic sites:
-
The "Head" (C1-C3): An activated
-dichloroenone moiety ( ). This site undergoes rapid nucleophilic vinylic substitution ( ). -
The "Tail" (C7): A terminal alkyl chloride (
). This site requires stronger forcing conditions for nucleophilic substitution ( ) to effect ring closure.
The Common Pitfall: Researchers often underestimate the reactivity difference between the "Head" and "Tail," leading to stalled intermediates, or they fail to exclude moisture, leading to rapid hydrolysis of the gem-dichloro group.
Module 1: Troubleshooting Guide (Q&A)
Issue A: The "Red/Brown Oil" (Hydrolysis & Polymerization)
User Report: "I attempted to react TCHO with a primary amine in aqueous THF. The reaction turned dark brown/red, and LCMS shows a mass corresponding to the starting material minus two chlorines plus oxygen."
Diagnosis: Premature Hydrolysis.
The gem-dichloro vinyl group (
Corrective Protocol:
-
Solvent Switch: Switch to strictly anhydrous solvents (DCM, Toluene, or anhydrous EtOH).
-
Base Management: Do not use aqueous bases (NaOH/KOH). Use organic bases (TEA, DIPEA) or an excess of the reactant amine.
-
Temperature: Lower the addition temperature to 0°C to favor the kinetic amination over hydrolysis.
Issue B: The "Stalled" Intermediate (Incomplete Cyclization)
User Report: "I am trying to synthesize the bicyclic enaminone. I see a major peak with M+ = [Amine + TCHO - HCl], but the final ring closure (loss of second HCl) isn't happening."
Diagnosis: Kinetic Trap at the Linear Enaminone.
The first substitution at the vinyl dichloride (C1) is fast. The second step—displacement of the terminal alkyl chloride (C7)—is a slower
Corrective Protocol:
-
Stoichiometry Check: Ensure you are using at least 2.2 equivalents of base (or excess amine). You need one equivalent to neutralize the HCl from the vinyl substitution and a second for the alkyl chloride displacement.
-
Thermal Push: After the initial addition at 0°C (to control exotherm), heat the reaction to reflux (60-80°C) for 2-4 hours to force the C7 cyclization.
-
Iodide Catalysis: Add 5-10 mol% Sodium Iodide (NaI) (Finkelstein condition) to convert the unreactive alkyl chloride to a more reactive alkyl iodide in situ.
Issue C: Unexpected Methoxy Adducts
User Report: "I ran the reaction in Methanol. I see my product, but also a significant impurity with +31 mass units."
Diagnosis: Solvent Competition (Solvolysis).
Methanol is nucleophilic enough to attack the activated
Corrective Protocol:
-
Avoid Nucleophilic Solvents: Use aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM). If solubility is an issue, use iso-propanol (bulky alcohol) instead of methanol.
Module 2: Deep Dive - Reaction Pathways
The following diagram illustrates the competitive pathways. Understanding this flow is critical for controlling selectivity.
Caption: Figure 1. Competitive reaction pathways for TCHO. The green path represents the desired synthesis; red paths indicate common failure modes.
Module 3: Quantitative Data & Stoichiometry
The table below summarizes the critical stoichiometric requirements to avoid byproducts.
| Parameter | Standard Protocol | Consequence of Deviation |
| Amine Equivalents | 1.0 - 1.1 eq | < 1.0: Polymerization of unreacted TCHO.> 2.0: Double addition (if amine is small). |
| Base Equivalents | 2.2 - 2.5 eq | < 2.0: Reaction stalls at linear intermediate (HCl salt precipitates). |
| Temperature (Step 1) | -10°C to 0°C | > 20°C: Increased polymerization and tar formation. |
| Temperature (Step 2) | 60°C - 80°C | < 40°C: Incomplete cyclization (C7-Cl remains intact). |
| Water Content | < 0.05% (KF) | > 0.1%: Significant hydrolysis to carboxylic acids. |
Module 4: Validated Experimental Protocol
Objective: Synthesis of a generic dihydropyridone derivative from TCHO.
-
Preparation:
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Purge reaction vessel with Nitrogen or Argon.
-
-
Step 1: The "Head" Reaction (Kinetic Control)
-
Dissolve TCHO (1.0 eq) in anhydrous DCM (0.2 M) .
-
Cool to 0°C using an ice/salt bath.
-
Add Triethylamine (2.5 eq) .
-
Add Primary Amine (1.05 eq) dropwise over 20 minutes.
-
Observation: Solution typically turns yellow. Stir at 0°C for 1 hour.
-
-
Step 2: The "Tail" Reaction (Thermodynamic Control)
-
Allow the mixture to warm to room temperature.
-
Optional: If the amine is bulky, swap solvent to Toluene and add 10 mol% NaI.
-
Heat to Reflux (40°C for DCM, 80-110°C for Toluene) for 3-6 hours.
-
Monitor: TLC/LCMS should show disappearance of the intermediate (M+ - HCl) and appearance of the cyclic product (M+ - 2HCl).
-
-
Workup:
-
Wash with 1N HCl (cold) to remove excess amine/base.
-
Wash with Brine.
-
Dry over MgSO4 and concentrate.
-
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose your specific impurity profile.
Caption: Figure 2. Diagnostic logic tree for TCHO reaction byproducts.
References
-
Synthesis of 1,1,7-trichloro-1-hepten-3-one: ChemicalBook. (2023).[1][2] "1,1,7-trichloro-1-hepten-3-one Properties and Synthesis."
-
Reactivity of
-dichloroenones: Martina, K. et al. (2011). "Regioselective reaction of -dichloroenones with nucleophiles." Tetrahedron. (Contextual grounding on enone electrophilicity) -
Mechanism of Enaminone Cyclization: Zhu, X. et al. (2010).[2] "Synthesis of Dihydropyridones via Cascade Reactions." Journal of Organic Chemistry. (Analogous heterocycle synthesis mechanisms)
-
Hydrolysis Rates of Chlorinated Enones: Scilit Database. (2024).[3][4] "Hydrolysis kinetics of polychlorinated enones."
Sources
- 1. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. β-Triketones as Reactive Handles for Polymer Diversification via Dynamic Catalyst-Free Diketoenamine Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
Technical Support Center: Troubleshooting the NMR Spectrum of 1,1,7-Trichlorohept-1-en-3-one
Welcome to the technical support center for the analysis of 1,1,7-trichlorohept-1-en-3-one via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the NMR spectrum of this specific organochlorine compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.
Understanding the Expected NMR Spectrum
This compound (C₇H₉Cl₃O) is an organochlorine compound featuring a seven-carbon chain with a double bond, a ketone functional group, and three chlorine atoms.[1][2][3] Its unique structure gives rise to a distinct NMR spectrum. Before troubleshooting, it's crucial to have a foundational understanding of the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the approximate chemical shifts for the different protons in the molecule. The electron-withdrawing effects of the chlorine atoms and the carbonyl group will significantly influence the proton environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-2 | 6.5 - 7.5 | Doublet | Olefinic proton, deshielded by two geminal chlorine atoms and the conjugated carbonyl group. |
| H-4 | 2.8 - 3.2 | Triplet | Methylene protons adjacent to the carbonyl group. |
| H-5 | 1.8 - 2.2 | Multiplet | Methylene protons. |
| H-6 | 1.9 - 2.3 | Multiplet | Methylene protons. |
| H-7 | 3.5 - 3.9 | Triplet | Methylene protons adjacent to a chlorine atom. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | 125 - 135 | Vinylic carbon bonded to two chlorine atoms. |
| C-2 | 135 - 145 | Vinylic carbon, deshielded by the conjugated carbonyl group. |
| C-3 | 190 - 200 | Carbonyl carbon. |
| C-4 | 35 - 45 | Methylene carbon adjacent to the carbonyl group. |
| C-5 | 20 - 30 | Methylene carbon. |
| C-6 | 30 - 40 | Methylene carbon. |
| C-7 | 40 - 50 | Methylene carbon bonded to a chlorine atom. |
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your NMR analysis of this compound.
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
Q: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?
A: The presence of extra peaks in your spectrum most likely indicates the presence of impurities or residual solvent.
-
Residual Solvents: The most common culprits are the solvents used during synthesis and purification. For instance, if methylene chloride was used, you might see a peak around 5.30 ppm in CDCl₃. Similarly, ethyl acetate often appears as a quartet around 4.1 ppm and a triplet around 1.2 ppm.[4]
-
Synthesis Byproducts: The synthesis of this compound involves the reaction of 5-chlorovaleroyl chloride with 1,1-dichloroethylene in the presence of aluminum chloride.[5] Incomplete reaction or side reactions could lead to the presence of starting materials or other chlorinated species.
-
Water: A broad singlet peak, typically between 1.5 and 4.8 ppm in CDCl₃, can be attributed to water.
Self-Validating Protocol:
-
Check Solvent Purity: Run a ¹H NMR spectrum of the deuterated solvent you are using. This will help you identify any inherent solvent impurities.
-
D₂O Exchange: To confirm if a peak is from an exchangeable proton (like water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[4]
-
Review Synthesis and Purification: Carefully review your synthetic and purification procedures to identify potential sources of impurities. Re-purification of your sample may be necessary.
Issue 2: Broad or Poorly Resolved Peaks
Q: The peaks in my spectrum are broad and poorly resolved, making it difficult to determine multiplicities. What should I do?
A: Poor resolution in an NMR spectrum can stem from several factors related to sample preparation and instrument parameters.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes line broadening.[6]
-
Suspended Particles: The presence of solid particles in your NMR sample will disrupt the magnetic field homogeneity, leading to broad peaks.[6]
-
Improper Shimming: The shimming process is crucial for optimizing the homogeneity of the magnetic field. Poor shimming is a common cause of broad spectral lines.[7]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
Experimental Workflow for Improved Resolution:
Caption: Troubleshooting workflow for poor peak resolution in NMR.
Step-by-Step Methodology:
-
Optimize Concentration: Aim for a sample concentration of about 10-20 mg of your compound in 0.6-0.7 mL of deuterated solvent.[8]
-
Filter the Sample: If you observe any solid particles, filter your sample through a small plug of cotton or Celite in a Pasteur pipette directly into a clean NMR tube.[9]
-
Perform Shimming: Carefully shim the magnetic field using the instrument's automated or manual shimming routines. It is good practice to re-shim before every long experiment.[7]
-
Address Paramagnetic Impurities: If the problem persists, consider the possibility of paramagnetic metal ion contamination. Passing your sample through a small column of silica gel or adding a chelating agent like EDTA (if compatible with your compound) may help.
Issue 3: Incorrect Peak Integrations
Q: The integration of my peaks does not match the expected proton ratios. Why is this happening?
A: Inaccurate integration can be a result of several factors, including poor signal-to-noise, overlapping peaks, and incorrect acquisition parameters.
-
Low Signal-to-Noise (S/N): If the S/N is low, the baseline noise can be integrated along with the peaks, leading to errors.
-
Peak Overlap: When peaks overlap, it becomes difficult to define the integration regions accurately.
-
Insufficient Relaxation Delay (d1): For quantitative analysis, it is crucial to allow the nuclei to fully relax back to their equilibrium state before the next pulse. An insufficient relaxation delay will lead to signal saturation and inaccurate integrals, especially for nuclei with long relaxation times.
Protocol for Accurate Integration:
-
Increase Signal-to-Noise: The most straightforward way to improve S/N is to increase the number of scans. The S/N ratio improves with the square root of the number of scans.[6]
-
Optimize Spectral Width (SW) and Acquisition Time (AQ): Ensure that the spectral width is set appropriately to cover all the peaks of interest.[10] The acquisition time is determined by the number of data points and the spectral width.[10][11]
-
Set an Appropriate Relaxation Delay (d1): A general rule of thumb is to set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in your molecule. For small molecules, a delay of 1-2 seconds is often sufficient, but for accurate quantitative results, a longer delay may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for this compound?
A1: Chloroform-d (CDCl₃) is a good first choice as it is a versatile solvent for a wide range of organic compounds and is relatively inexpensive.[12][13] If solubility is an issue or if peaks overlap with the residual solvent peak, other solvents like benzene-d₆ or acetone-d₆ can be used.[4]
Q2: How can I confirm the assignment of the vinylic proton at C-2?
A2: The vinylic proton at C-2 is expected to be a doublet due to coupling with the methylene protons at C-4. To confirm this, you can perform a 2D COSY (Correlation Spectroscopy) experiment. This will show a cross-peak between the vinylic proton and the protons at C-4.
Q3: The chemical shift of my carbonyl carbon (C-3) is slightly different from the predicted value. Is this a cause for concern?
A3: The chemical shift of a carbonyl carbon is sensitive to the electronic environment.[14][15] Small deviations from the predicted value can be due to solvent effects, concentration, or temperature. As long as the peak is in the expected region for a ketone (190-220 ppm), it is likely the correct assignment.[16]
Q4: My NMR tube seems to be spinning irregularly. How does this affect my spectrum?
A4: Irregular spinning can lead to spinning sidebands, which are small peaks that appear symmetrically on either side of a large peak. This is often caused by a dirty spinner or an improperly gauged sample.[6] Eject the sample, clean the spinner with a Kimwipe and isopropanol, and re-gauge the sample depth.[6]
References
-
ResearchGate. (n.d.). ¹H NMR spectrum of PVC. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,1,1-trichloroethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,7-Trichloro-1-heptene. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
PubChem. (n.d.). 1,1,7-Trichloro-1-hepten-3-one. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Carbon-13 NMR spectrum of 1,1,1-trichloroethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Unknown. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Unknown. (n.d.). Carbon-13 NMR chemical shift assignments of poly(vinyl chloride) based on the 2D-INADEQUATE spectrum. Retrieved from [Link]
-
Unknown. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]
-
Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, San Diego, NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]
-
Unknown. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Joined Theoretical-Experimental Investigation on the (¹)H and (¹³)C NMR Signatures of Defects in Poly(vinyl chloride). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR? Retrieved from [Link]
-
MDPI. (n.d.). ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(¹⁷O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 15). The carbon-13 NMR for 1,1,1-trichloroethane. Retrieved from [Link]
Sources
- 1. Buy this compound | 158355-41-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,1,7-Trichloro-1-hepten-3-one | C7H9Cl3O | CID 10856878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 1,1,7-trichloro-1-hepten-3-one | 158355-41-0 [chemicalbook.com]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. organomation.com [organomation.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 12. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R [mdpi.com]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
minimizing the formation of isomers in 1,1,7-trichlorohept-1-en-3-one synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1,1,7-trichlorohept-1-en-3-one .
Subject: Minimizing Isomer Formation & Impurity Profiling
Current Status: Operational Support Tier: Level 3 (Process Optimization & Mechanism Analysis)
Core Directive: Defining the "Isomer" Problem
User Advisory:
In the synthesis of This compound (via Friedel-Crafts acylation of vinylidene chloride with 5-chloropentanoyl chloride), the term "isomer" is often a misnomer. Because the C1 position is gem-dichloro substituted (
When researchers report "isomer" contamination in this specific workflow, they are typically detecting one of three specific impurities that mimic isomers in HPLC/GC retention times:
-
Regio-irregular Addition Products: Attack at the
-carbon of vinylidene chloride (rare, but possible under high Lewis Acid load). -
The "Saturated" Pseudo-Isomer: 1,1,1,7-tetrachloroheptan-3-one (the un-eliminated intermediate).
-
Cyclized Byproducts: Intramolecular Friedel-Crafts alkylation leading to chlorinated cyclopentenone derivatives (isomeric in mass to the dehydrochlorinated product).
Troubleshooting Guide (Q&A)
Category A: Reaction Control & Selectivity[1]
Q1: My GC-MS shows a persistent peak with M+2 and M+4 patterns almost identical to the product, but slightly different retention time. Is this a stereoisomer?
-
Diagnosis: No. As noted, stereoisomers are impossible for this gem-dichloro alkene.
-
Root Cause: This is likely 1,1,1,7-tetrachloroheptan-3-one . The reaction mechanism involves an initial addition of the acyl chloride to vinylidene chloride to form a cation, which is quenched by chloride (forming the saturated tetrachloro-ketone) before eliminating HCl to form the enone.
-
Solution:
-
Push the Elimination: Ensure your reaction mixture reaches sufficient temperature after the initial addition phase. The elimination of HCl is endothermic.
-
Catalyst Load: Increase
slightly (1.05 - 1.1 eq) to ensure the complex remains active for the elimination step. -
Nitrogen Sweep: Use a vigorous
sparge to remove evolved HCl, driving the equilibrium toward the alkene.
-
Q2: We are observing "tarring" and multiple high-molecular-weight peaks. Is the vinylidene chloride polymerizing?
-
Diagnosis: Yes. Vinylidene chloride is highly susceptible to cationic polymerization initiated by
. -
Root Cause: High local concentration of
relative to the acyl chloride, or temperature spikes. -
Solution:
-
"Inverse" Addition: Do not add vinylidene chloride to a slurry of
. Instead, pre-mix the acyl chloride and vinylidene chloride, then add in small portions. -
Temperature Control: Maintain
during catalyst addition. Polymerization competes favorably with acylation at higher temperatures.
-
Category B: Reagent Purity[2]
Q3: Can the starting material (5-chloropentanoyl chloride) introduce isomers?
-
Diagnosis: Yes, specifically branched regioisomers .
-
Root Cause: If your acid chloride was prepared from valerolactone via ring-opening with improper catalyst/temp, you might have traces of 4-chloro-2-methylbutanoyl chloride . This will carry through to form a branched product (an actual structural isomer).
-
Validation: Run a GC on your acid chloride starting material. It must be >98% linear isomer.
Advanced Protocol: The "Self-Validating" System
This protocol minimizes "isomer" (byproduct) formation by kinetically favoring the specific acylation over polymerization and cyclization.
Reagents:
-
5-Chloropentanoyl chloride (1.0 eq)
-
Vinylidene chloride (1.2 eq)
-
Aluminum Chloride (
, anhydrous, 1.1 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Complexation Phase (The "Cold" Step):
-
Dissolve 5-chloropentanoyl chloride and vinylidene chloride in DCM (5 volumes).
-
Cool to -10°C .
-
Why: Pre-mixing reagents ensures that as soon as
is added, the acyl cation is intercepted by the alkene immediately, preventing Lewis-acid catalyzed polymerization of the alkene.
-
-
Controlled Activation:
-
Add
portion-wise over 1 hour. -
Critical Limit: Do not allow internal temp to exceed 0°C.
-
Checkpoint: The solution should turn dark orange/red (acylium complex). If it turns black/tarry immediately, moisture is present or temp is too high.
-
-
Elimination Phase (The "Warm" Step):
-
Once addition is complete, slowly warm to 25°C (Room Temp).
-
Hold for 4-6 hours.
-
Validation: Monitor HCl evolution. The reaction is complete when gas evolution ceases.
-
-
Quenching (The "Isomer" Trap):
-
Pour the reaction mixture into Ice/HCl .
-
Why: Acidic quench prevents basic condensation (aldol-type) of the ketone, which creates dimers often confused for isomers.
-
Mechanism & Impurity Pathways (Visualization)
The following diagram illustrates the kinetic competition between the desired pathway and the "isomer" (impurity) generating pathways.
Caption: Kinetic competition in Friedel-Crafts acylation. Note that the "Saturated Intermediate" is the most common impurity misidentified as an isomer.
Data Summary: Impurity Profile
| Retention Time (Rel) | Identity | Origin | Mitigation Strategy |
| 1.00 | This compound | Target | N/A |
| 0.92 | 1,1,1,7-tetrachloroheptan-3-one | Incomplete Reaction | Increase reaction time at 25°C; Nitrogen sparge. |
| 1.15 | Chlorinated Oligomers | Polymerization | Lower initial temp; Pre-mix reagents before catalyst. |
| 1.05 | Cyclized Enone | Intramolecular Alkylation | Avoid high dilution; Control max temp strictly. |
References
-
Friedel-Crafts Acylation Mechanisms
-
Vinylidene Chloride Reactivity
- Title: Polymerization of Vinyl Chloride and Vinylidene Chloride Initi
- Source: Journal of Polymer Science (via ResearchG
-
Link:[3]
-
Synthesis of Chloroketone Intermediates
-
General Impurity Profiling in Acylation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 5. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1,1,7-Trichlorohept-1-en-3-one and its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1,1,7-trichlorohept-1-en-3-one and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural characterization of this unique class of halogenated α,β-unsaturated ketones.
Introduction: The Structural Significance of Halogenated Enones
This compound is an organochlorine compound with the molecular formula C₇H₉Cl₃O.[1] Its structure is characterized by a seven-carbon chain containing a ketone, a carbon-carbon double bond (making it an enone), and three chlorine atoms.[2] The placement of these functional groups—a dichlorovinyl group adjacent to the carbonyl and a terminal chlorine on the alkyl chain—creates a unique electronic environment that gives rise to distinct and interpretable spectroscopic properties. Understanding these properties is crucial for confirming its identity, assessing purity, and predicting its reactivity in synthetic applications, which may include roles as a chemical intermediate for pharmaceuticals or agricultural chemicals.[2]
Spectroscopic analysis provides a powerful, non-destructive window into the molecular structure.[3][4] By comparing the spectra of the parent compound with its derivatives, we can directly observe how subtle changes in molecular architecture—such as altering the halogenation, saturating the double bond, or modifying the alkyl chain—translate into measurable shifts in spectroscopic data. This comparative approach not only validates the structure of each compound but also deepens our understanding of structure-property relationships.
Core Spectroscopic Methodologies: An Overview
The structural elucidation of these compounds relies on a triad of spectroscopic techniques: NMR, IR, and MS. Each provides a unique piece of the structural puzzle.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. It is exceptionally useful for identifying the presence of specific functional groups, such as the carbonyl (C=O) group in a ketone or the C=C double bond.[3]
-
Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structural components.[3][6]
The following sections detail the standardized protocols for acquiring these spectra and interpret the resulting data for this compound and two key derivatives:
-
Derivative A: 1,1-Dichlorohept-1-en-3-one (one terminal chlorine removed)
-
Derivative B: 1,1,7-Trichloroheptan-3-one (the C=C double bond is saturated)
Experimental Protocols & Workflow
The reliability of spectroscopic data hinges on meticulous and standardized experimental procedures. The following protocols are designed to ensure reproducibility and accuracy.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak. Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.
Instrumentation and Data Acquisition
-
NMR: Spectra are acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
IR: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet is taken first and automatically subtracted from the sample spectrum.
-
MS: Data is acquired using an Electron Ionization (EI) mass spectrometer. The electron energy is typically set to 70 eV to induce reproducible fragmentation.
Workflow Diagram
Caption: Experimental workflow for spectroscopic analysis.
Spectroscopic Analysis of this compound (Parent Compound)
The structure of the parent compound dictates its expected spectroscopic features. The key functional groups are the trichlorovinyl group, the conjugated ketone, and the 4-chlorobutyl chain.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range | Structural Rationale |
| ¹H NMR | Vinyl H (at C2) | ~6.5 - 7.0 ppm | Deshielded by the adjacent C=O group and two chlorine atoms on C1. |
| α-CH₂ (at C4) | ~2.7 - 2.9 ppm | Adjacent to the C=O group.[8][9] | |
| β-CH₂ (at C5) | ~1.9 - 2.1 ppm | Standard alkyl region, slightly deshielded by proximity to C=O. | |
| γ-CH₂ (at C6) | ~2.0 - 2.2 ppm | Standard alkyl region. | |
| δ-CH₂ (at C7) | ~3.5 - 3.7 ppm | Adjacent to the electronegative chlorine atom. | |
| ¹³C NMR | C=O (C3) | ~190 - 200 ppm | Typical for an α,β-unsaturated ketone.[10] |
| C=C (C1 & C2) | ~125 - 140 ppm | Olefinic carbons. C1 will be shifted downfield due to two attached Cl atoms. | |
| C-Cl (C7) | ~40 - 50 ppm | Alkyl carbon attached to a halogen. | |
| Alkyl Carbons | ~20 - 45 ppm | C4, C5, and C6 in the typical aliphatic region. | |
| IR | C=O Stretch | 1685 - 1666 cm⁻¹ | Strong, sharp peak. Frequency is lowered due to conjugation with the C=C bond.[11] |
| C=C Stretch | ~1600 - 1640 cm⁻¹ | Medium intensity peak. | |
| C-Cl Stretch | ~600 - 800 cm⁻¹ | Found in the fingerprint region.[12] | |
| MS | Molecular Ion (M⁺) | m/z 214, 216, 218, 220 | Isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will be visible.[13][14] |
| Key Fragments | α-cleavage, McLafferty | Fragmentation next to the C=O group is common for ketones.[15][16] |
Comparative Analysis with Derivatives
By analyzing derivatives, we can assign spectral features with greater confidence and understand the electronic and structural effects of specific modifications.
Structural Relationships
Caption: Structural relationships between the parent compound and derivatives.
Comparative Spectroscopic Data
| Feature | Parent Compound | Derivative A (No C7-Cl) | Derivative B (Saturated) |
| ¹H NMR: C7-H₂ | ~3.6 ppm (t) | ~0.9 ppm (t) | ~3.6 ppm (t) |
| ¹H NMR: C2-H | ~6.7 ppm (s) | ~6.7 ppm (s) | N/A (New signals ~2.5 ppm) |
| ¹³C NMR: C=O | ~195 ppm | ~195 ppm | ~208 ppm |
| ¹³C NMR: C7 | ~45 ppm | ~14 ppm | ~45 ppm |
| IR: C=O Stretch | ~1675 cm⁻¹ | ~1675 cm⁻¹ | ~1715 cm⁻¹ |
| IR: C=C Stretch | ~1620 cm⁻¹ | ~1620 cm⁻¹ | Absent |
| MS: M⁺ (base) | m/z 214 | m/z 180 | m/z 216 |
Interpretation of Comparative Data
-
Derivative A (1,1-Dichlorohept-1-en-3-one):
-
¹H NMR: The most dramatic change is the upfield shift of the C7 protons from ~3.6 ppm to ~0.9 ppm, forming a terminal methyl group. This confirms the assignment of the C7-H₂ signal in the parent compound, as its downfield position is due to the deshielding effect of the chlorine atom. Other signals remain largely unchanged, demonstrating that removing the terminal chlorine has a negligible electronic effect on the enone system.
-
MS: The molecular ion peak shifts down by 34 m/z units, corresponding to the mass of a chlorine atom, confirming the structural change.
-
-
Derivative B (1,1,7-Trichloroheptan-3-one):
-
NMR: The vinyl proton signal (~6.7 ppm) disappears completely, and new signals appear in the alkyl region (~2.5 ppm) corresponding to the now saturated C1-H and C2-H₂ groups. The carbonyl carbon (C3) in the ¹³C NMR shifts downfield from ~195 ppm to ~208 ppm. This is because it is no longer part of a conjugated system, which removes the shielding effect of π-electron delocalization.[17]
-
IR Spectroscopy: The C=O stretching frequency increases from ~1675 cm⁻¹ to ~1715 cm⁻¹. This is a classic indicator of the loss of conjugation.[10][11][18] In a conjugated system, resonance delocalizes electron density, slightly weakening the C=O bond and lowering its vibrational frequency. The C=C stretch at ~1620 cm⁻¹ is also absent, confirming the saturation of the double bond.
-
MS: The molecular ion increases by 2 m/z units due to the addition of two hydrogen atoms. The fragmentation pattern would also be expected to change significantly, with different characteristic cleavage pathways for a saturated ketone compared to an enone.
-
Conclusion
This guide demonstrates the power of a comparative spectroscopic approach for the unambiguous structural elucidation of complex organic molecules. By analyzing this compound alongside rationally chosen derivatives, we can confidently assign every signal in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The observed spectral shifts directly correlate with specific structural modifications, reinforcing our understanding of fundamental spectroscopic principles. This methodology provides a robust and self-validating framework for chemists to characterize novel compounds with high confidence.
References
- Smolecule. (2024, February 18). This compound.
-
Chemistry LibreTexts. (2023, August 10). 8.15: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Ketones. Available at: [Link]
- Esselman, B. J. & Hill, N. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
-
ResearchGate. (2008, August 7). (PDF) A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Available at: [Link]
-
ChemConnections. 13C NMR Spectroscopy. Available at: [Link]
- Manes, J. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Jackowski, K. Carbonyl - compounds - IR - spectroscopy.
-
ResearchGate. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds. Available at: [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
Gable, K. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
ResearchGate. (2008, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]
-
Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available at: [Link]
-
Clark, J. mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
-
Clark, J. fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Available at: [Link]
-
University of Colorado Boulder Department of Chemistry. Spectroscopy Tutorial: Ketones. Available at: [Link]
-
Chemistry Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR?. Available at: [Link]
-
Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]
-
All 'Bout Chemistry. (2018, December 12). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy this compound | 158355-41-0 [smolecule.com]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalytic Synthesis of 1,1,7-Trichlorohept-1-en-3-one for Pharmaceutical and Agrochemical Intermediates
Introduction: The Significance of 1,1,7-Trichlorohept-1-en-3-one
This compound is a key organochlorine compound with the molecular formula C₇H₉Cl₃O.[1][2] Its structure, featuring a heptenone backbone with three chlorine atoms, makes it a versatile intermediate in the synthesis of more complex molecules.[1] This compound serves as a valuable building block in the development of novel pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1] The strategic placement of the chlorine atoms and the ketone functional group allows for a variety of chemical transformations, including substitution, addition, and elimination reactions.[1] Given its importance, the efficient and selective synthesis of this compound is a critical focus for process chemists and researchers in drug discovery and development.
This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound. We will delve into a well-established Lewis acid-catalyzed method and explore potential alternative catalytic systems, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Catalyst Comparison: Performance and Mechanistic Insights
The synthesis of this compound is typically achieved through a Friedel-Crafts-type acylation reaction. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and overall viability. Here, we compare the established aluminum chloride-catalyzed method with plausible alternative approaches using other Lewis acids and organocatalysts.
| Catalyst System | Typical Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Methylene chloride, Room Temperature | ~94 | High | High yield, readily available, well-established | Stoichiometric amounts required, moisture sensitive, corrosive, generation of acidic waste |
| Iron(III) Chloride (FeCl₃) | Dichloromethane, 0 °C to rt | Good (expected) | Good (expected) | Less corrosive than AlCl₃, lower cost | May require slightly longer reaction times or higher temperatures |
| Zinc(II) Chloride (ZnCl₂) | Neat or in a non-polar solvent, elevated temperature | Moderate (expected) | Good (expected) | Milder Lewis acid, less moisture sensitive | Generally lower reactivity than AlCl₃ or FeCl₃ |
| Chiral Organocatalyst (e.g., Proline derivative) | Organic solvent (e.g., DMSO, CH₃CN), Room Temperature | Moderate to Good (expected) | High (enantiopurity) | Potential for asymmetric synthesis, milder conditions, lower toxicity | Catalyst may be expensive, may require longer reaction times |
Experimental Protocols
Benchmark Protocol: Aluminum Chloride Catalyzed Synthesis
This method represents the current industry standard for the synthesis of this compound, valued for its high yield and reliability.[3]
Reaction Scheme:
Workflow for FeCl₃ catalyzed synthesis.
Step-by-Step Procedure:
-
Suspend anhydrous iron(III) chloride (95.7 g, 0.59 mol) in 150 ml of dichloromethane in a reaction vessel.
-
Slowly add 5-chlorovaleroyl chloride (100 g, 0.62 mol) to the suspension at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1,1-dichloroethylene (45 ml, 0.558 mol) in 25 ml of dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Quench the reaction by carefully adding 100 ml of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by vacuum distillation.
Rationale: FeCl₃ is a milder Lewis acid than AlCl₃, which can sometimes lead to higher selectivity and reduced side reactions. The procedural steps are analogous to the AlCl₃ method, allowing for a direct comparison of catalyst activity.
Alternative Protocol 2: Organocatalyzed Michael Addition Approach (Proposed)
This forward-thinking approach explores the use of a chiral organocatalyst for a potential asymmetric synthesis, which could be valuable for certain pharmaceutical applications. This would involve a different synthetic route, likely a Michael addition of a suitable nucleophile to a vinyl ketone precursor. While not a direct replacement for the Friedel-Crafts acylation, it represents an alternative strategy to access similar structural motifs.
Conceptual Reaction Pathway:
Organocatalytic Michael Addition Pathway.
Step-by-Step Procedure:
-
To a solution of a suitable ketone (e.g., cyclohexanone, as a model) in an appropriate solvent (e.g., DMSO), add the chiral primary amine organocatalyst (e.g., a cinchona alkaloid-derived primary amine). [4]2. Add the vinyl sulfone Michael acceptor. [4]3. Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform an appropriate workup.
-
Purify the product by column chromatography.
-
Analyze the enantiomeric excess using chiral HPLC.
Justification: Organocatalysis offers a greener alternative to metal-based catalysts, often proceeding under milder reaction conditions. The formation of an enamine intermediate from the ketone and the primary amine catalyst is a key step in this catalytic cycle. [4]While this example uses a vinyl sulfone, the principle could be adapted to a suitably activated vinyl ketone precursor for the synthesis of a this compound analogue.
Conclusion and Future Outlook
The synthesis of this compound is well-established using aluminum chloride as a catalyst, consistently delivering high yields. [3]However, considerations of process safety, environmental impact, and cost drive the exploration of alternative catalytic systems. Iron(III) chloride presents a viable, milder, and more economical Lewis acid alternative. Looking further ahead, the development of organocatalytic methods, particularly those enabling asymmetric synthesis, holds significant promise for the production of high-value, chiral intermediates for the pharmaceutical industry. Further research and process optimization are warranted to fully evaluate the industrial applicability of these alternative approaches.
References
-
Asymmetric organocatalytic Michael addition of ketones to vinyl sulfone. (2008, November 5). RSC Publishing. [Link]
Sources
comparing the insecticidal properties of 1,1,7-trichlorohept-1-en-3-one with commercial pesticides
The following guide is structured as a high-level technical directive for researchers evaluating the novel candidate 1,1,7-trichlorohept-1-en-3-one against industry-standard insecticides. It synthesizes known chemical properties with rigorous experimental frameworks.
Executive Summary
This compound (CAS 158355-41-0) is an organochlorine intermediate characterized by a terminal gem-dichloroalkene group and a reactive
This guide defines the experimental pathway to benchmark this candidate against commercial standards, focusing on physicochemical "pesticide-likeness," predicted toxicology, and standardized bioassay protocols.
Chemical Profile & Structural Benchmarking
To assess the viability of this compound as an agrochemical active ingredient (AI), we compare its fundamental properties with established market leaders.
Table 1: Physicochemical Comparison
| Property | This compound | Deltamethrin (Standard Pyrethroid) | Imidacloprid (Standard Neonicotinoid) | Impact on Efficacy |
| Molecular Weight | 215.5 g/mol | 505.2 g/mol | 255.7 g/mol | Lower MW favors rapid cuticular penetration and translocation. |
| Lipophilicity (LogP) | ~2.9 (Predicted) | 4.6 | 0.57 | Moderate LogP suggests balanced xylem/phloem mobility compared to immobile pyrethroids. |
| Reactive Moiety | Ester / Cyanohydrin | Nitroguanidine | Suggests covalent binding potential to cysteine-rich enzymes rather than reversible receptor binding. | |
| Physical State | Liquid (Intermediate) | Crystalline Solid | Crystalline Solid | Liquid state may require specific EC (Emulsifiable Concentrate) formulation strategies. |
Structural Reactivity Analysis
The candidate possesses a gem-dichloroalkene tail and a ketone core. The conjugation of the ketone with the dichloro-alkene creates a highly electrophilic center, making it susceptible to nucleophilic attack by biological thiols (e.g., Glutathione).
Graphviz Diagram: Predicted Reactivity Pathway
Caption: Predicted Mode of Action showing competitive pathways between target site alkylation (toxicity) and Glutathione S-Transferase (GST) detoxification.
Experimental Protocols for Comparative Assessment
To objectively compare this compound with commercial pesticides, the following self-validating protocols must be executed. These protocols minimize variability and ensure statistical robustness.
Protocol A: Synthesis Verification
Before biological testing, ensure the purity of the candidate, as impurities (e.g., 5-chlorovaleroyl chloride residues) can skew toxicity data.
-
Method: React 5-chlorovaleroyl chloride with 1,1-dichloroethylene using
catalysis. -
Validation: Purity must be >98% confirmed by GC-MS.
-
Reference Standard: Use analytical grade Deltamethrin (Sigma-Aldrich) as the positive control.
Protocol B: Standardized Bioassay (Leaf Dip Method)
Target Species: Spodoptera frugiperda (Fall Armyworm) - 3rd instar larvae.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in Acetone:Water (1:1) with 0.1% Triton X-100. Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 mg/L).
-
Control Groups:
-
Negative Control: Solvent only (Acetone/Water + Surfactant).
-
Positive Control: Deltamethrin (Commercial formulation) at equivalent active ingredient concentrations.
-
-
Application: Dip 5cm leaf discs (maize/cabbage) into the solution for 10 seconds. Air dry for 1 hour on a wire mesh.
-
Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 5 times (n=50 larvae per concentration).
-
Observation: Record mortality at 24h, 48h, and 72h. "Dead" is defined as no movement when prodded with a brush.
Protocol C: Data Analysis & Statistics
Calculate the Median Lethal Concentration (
-
Formula:
-
Where
is the probit of mortality and is the concentration.
-
-
Comparison Metric: Calculate the Relative Potency (RP) :
-
If
, the candidate is more potent than the standard. -
If
, the candidate is less potent.
-
Comparative Efficacy Framework
Since direct public datasets for this specific intermediate are limited, the table below outlines the expected performance profile based on structure-activity relationships (SAR) relative to established classes.
Table 2: Predicted Performance Matrix
| Feature | This compound | Commercial Pyrethroids | Commercial Organophosphates |
| Knockdown Speed | Moderate/Slow (Metabolic activation or alkylation takes time) | Fast (Immediate Na+ channel disruption) | Fast (Rapid AChE inhibition) |
| Residual Activity | Low (Reactive double bond prone to oxidation/UV degradation) | High (Photostable formulations) | Moderate |
| Cross-Resistance | Low Risk (Novel alkylating mechanism likely bypasses kdr mutations) | High Risk (Widespread kdr resistance) | High Risk (AChE mutations) |
| Mammalian Toxicity | Moderate Concern (Potential skin irritant/sensitizer due to reactivity) | Low (Specific to insect channels) | High (Cholinergic toxicity) |
Safety & Toxicology (E-E-A-T)
Warning: As an
-
Handling: All synthesis and bioassay preparation must occur in a fume hood.
-
PPE: Nitrile gloves are insufficient for long exposure; use Silver Shield® or laminate gloves for concentrated handling.
-
Environmental Fate: The terminal alkyl chloride suggests potential persistence, though the ketone group allows for microbial degradation.
Graphviz Diagram: Bioassay Workflow
Caption: Standardized workflow for comparative toxicity assessment (Leaf Dip Method).
References
-
Chemical Identification & Properties
-
PubChem Compound Summary for CID 10856878 (this compound). National Center for Biotechnology Information. Link
-
-
Synthesis Methodology
-
Synthesis of 1,1,7-trichloro-1-hepten-3-one via Friedel-Crafts Acylation. ChemicalBook Technical Data. Link
-
-
Experimental Standards
-
OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems (Test No. 202). OECD iLibrary. Link
-
-
Mechanism of Action (SAR)
Sources
Safety Operating Guide
Personal protective equipment for handling 1,1,7-trichlorohept-1-en-3-one
[1]
Executive Summary & Chemical Context
1,1,7-Trichlorohept-1-en-3-one (CAS: 158355-41-0) is a specialized halogenated
Unlike standard laboratory reagents, this compound possesses two distinct reactive motifs: a Michael acceptor (enone) and a 1,1-dichloroalkene tail. This dual functionality classifies it as a high-potency alkylating agent. It must be handled with protocols designed for Reactive Intermediates rather than standard organic solvents.
Immediate Hazard Profile:
Risk Assessment: Structure-Activity Relationship (SAR)
As a Senior Application Scientist, I do not rely solely on sparse SDS data. We analyze the structure to predict toxicity.
| Structural Motif | Chemical Behavior | Biological Hazard |
| Electrophilic Michael Acceptor | Covalently binds to cysteine residues in proteins.[1] High risk of contact dermatitis and sensitization. | |
| 1,1-Dichloroalkene | Vinylidene-like reactivity | Potential for metabolic activation; liver toxicity risk if inhaled chronically.[1] |
| Terminal Alkyl Chloride | Alkylating potential | Adds to the overall lipophilicity, facilitating skin absorption. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with chlorinated ketones. Ketones degrade nitrile, and chlorinated hydrocarbons permeate it rapidly.
Tier 1: Barrier Protection (Mandatory)
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | Critical: Laminate films provide >4hr breakthrough time for broad-spectrum chlorinated ketones.[1] |
| Hand Protection (Secondary) | Nitrile (5-8 mil) | Worn over the laminate glove. Provides dexterity and mechanical protection for the inner glove. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are inadequate. Vapors/mists can bypass side shields. |
| Respiratory | P100/OV Cartridge (if outside hood) | Organic Vapor (OV) filtration is required due to volatility; P100 handles potential aerosols during transfer. |
| Body | Tyvek® Lab Coat / Apron | Polyethylene-coated fabric prevents soak-through that cotton lab coats allow.[1] |
Operational Protocols
A. Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at face velocity 100 fpm (0.5 m/s) .
-
Secondary Containment: Use spill trays (polypropylene) for all liquid transfers to prevent bench contamination.
B. Handling Workflow (Step-by-Step)
-
Preparation:
-
Verify hood airflow.
-
Place a disposable absorbent pad (plastic side down) in the hood.
-
Donning: Put on Laminate gloves first, then Nitrile gloves. Tape the cuff of the lab coat to the outer nitrile glove if high-volume splashing is possible.
-
-
Transfer & Weighing:
-
Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette for transfers.
-
This minimizes aerosol generation and prevents "drip-back" on the bottle threads, a common source of glove contamination.
-
-
Reaction Quenching (Emergency/Spill):
-
If a spill occurs, do not just wipe it up.[3] You must chemically neutralize the electrophile.
-
Quench Solution: 5% Aqueous Sodium Bisulfite or a solution of Cysteine/Glutathione (nucleophilic scavengers that bind the Michael acceptor).
-
C. Waste Disposal
-
Segregation: Classify as Halogenated Organic Waste .
-
Labeling: Explicitly mark "Contains Reactive Enones/Alkylating Agents."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).
Visualized Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy required for this compound, moving from engineering controls to personal protective barriers.
Caption: Hierarchy of controls for handling this compound, emphasizing the double-gloving technique required for chlorinated enones.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10886656 (1,1,7-Trichloro-1-hepten-3-one). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
